5-Ethynyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-85-3 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethynyl-2-methylpyridine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-methylpyridine
Abstract
5-Ethynyl-2-methylpyridine is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Its rigid, linear ethynyl group and the electronic properties of the methyl-substituted pyridine ring offer a unique scaffold for creating complex molecular architectures. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, discuss alternative strategies from functionalized precursors, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Ethynyl-2-methylpyridine
Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of an ethynyl moiety at the 5-position of the 2-methylpyridine core introduces a versatile functional handle. This alkyne can participate in a host of subsequent transformations, including cycloadditions (e.g., "click" chemistry), C-C bond formations, and metal-catalyzed reactions, making 5-ethynyl-2-methylpyridine an indispensable intermediate for library synthesis and lead optimization in drug discovery.[2] This guide focuses on the most reliable and efficient methods for its preparation, emphasizing the causality behind procedural choices to ensure reproducibility and scalability.
Primary Synthesis Pathway: The Sonogashira Cross-Coupling Reaction
The most direct and widely employed route to 5-ethynyl-2-methylpyridine is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed transformation forges a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.
Conceptual & Mechanistic Overview
The Sonogashira reaction operates via a synergistic dual catalytic cycle involving palladium and copper.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., 5-bromo-2-methylpyridine) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 5-ethynyl-2-methylpyridine, and regenerate the active Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Synthesis of the Key Precursor: 5-Bromo-2-methylpyridine
A reliable supply of the halo-pyridine precursor is critical. While direct bromination of 2-methylpyridine is possible, it often leads to mixtures of isomers.[4] A more controlled, multi-step synthesis provides a higher purity product suitable for coupling reactions.[5]
Workflow for 5-Bromo-2-methylpyridine Synthesis:
-
Methylation: 5-Nitro-2-chloropyridine is reacted with a malonic ester salt, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine.
-
Reduction: The nitro group is reduced to an amine using a standard hydrogenation catalyst like Pd/C, yielding 5-amino-2-methylpyridine.
-
Sandmeyer-type Reaction: The amino group is converted to the bromide via diazotization with sodium nitrite in the presence of hydrobromic acid and bromine.[5]
Caption: Multi-step synthesis pathway for the key 5-bromo-2-methylpyridine precursor.
Two-Step Sonogashira Protocol using a Silyl-Protected Alkyne
A common and highly effective strategy involves coupling with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The bulky TMS group prevents self-coupling of the alkyne and allows for easier purification of the intermediate. A subsequent, simple deprotection step yields the terminal alkyne.[6]
Part A: Sonogashira Coupling
-
Objective: To synthesize 2-Methyl-5-((trimethylsilyl)ethynyl)pyridine.
-
Materials:
-
5-Bromo-2-methylpyridine
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
-
Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridine (1.0 equiv).
-
Dissolve the starting material in a 2:1 mixture of anhydrous THF and Et₃N.
-
Degas the solution by bubbling Argon through it for 15-20 minutes.
-
Add the catalysts: Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The solution may change color.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.[7]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Part B: Deprotection of the Silyl Group
-
Objective: To synthesize 5-ethynyl-2-methylpyridine.
-
Materials:
-
2-Methyl-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or THF
-
-
Protocol:
-
Dissolve the silylated intermediate (1.0 equiv) in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully to yield the final product.
-
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, enhancing reactivity. |
| Base | Et₃N, Diisopropylamine | Acts as a scavenger for the HBr generated and aids in the formation of the copper acetylide. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and capable of dissolving all reactants. |
| Temperature | Room Temperature to 60 °C | Mild conditions are typically sufficient, preventing side reactions.[7] |
| Alkyne Source | Trimethylsilylacetylene | Prevents self-coupling and allows for a two-step purification process.[6] |
Alternative Pathway: Synthesis from 5-Acetyl-2-methylpyridine
An alternative approach avoids the direct use of a halogenated pyridine by starting from the commercially available 5-acetyl-2-methylpyridine. The ketone functionality can be converted into an alkyne via a one-carbon homologation reaction.
The Seyferth-Gilbert Homologation
This reaction converts aldehydes or ketones directly into alkynes using a diazophosphonate reagent.[8] The Bestmann-Ohira modification uses dimethyl 1-diazo-2-oxopropylphosphonate, which generates the reactive dimethyl (diazomethyl)phosphonate anion in situ under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for a wider range of substrates.[9][10]
Mechanism Insight: The reaction proceeds via the addition of the phosphonate carbanion to the ketone, forming an oxaphosphetane intermediate. This intermediate eliminates dimethyl phosphate to give a diazoalkene, which then loses nitrogen gas and undergoes a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to furnish the alkyne.[9]
Caption: The Seyferth-Gilbert homologation pathway to 5-ethynyl-2-methylpyridine.
Experimental Protocol: Bestmann-Ohira Modification
-
Objective: To synthesize 5-ethynyl-2-methylpyridine from 5-acetyl-2-methylpyridine.
-
Materials:
-
5-Acetyl-2-methylpyridine
-
Bestmann-Ohira Reagent
-
Potassium carbonate (K₂CO₃)
-
Methanol, anhydrous
-
-
Protocol:
-
In a round-bottom flask, dissolve 5-acetyl-2-methylpyridine (1.0 equiv) and the Bestmann-Ohira reagent (1.1 equiv) in anhydrous methanol under an inert atmosphere.
-
Add potassium carbonate (2.0 equiv) portion-wise to the stirred solution at room temperature. Effervescence (N₂ evolution) should be observed.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting ketone (typically 12-24 hours).
-
Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via silica gel column chromatography to obtain 5-ethynyl-2-methylpyridine.
-
Conclusion
The synthesis of 5-ethynyl-2-methylpyridine is most reliably achieved via a two-step Sonogashira coupling of 5-bromo-2-methylpyridine with trimethylsilylacetylene, followed by deprotection. This pathway is robust, high-yielding, and tolerant of various functionalities, making it ideal for both small-scale research and larger-scale production. For substrates where halogenation is problematic or starting materials are constrained, the Seyferth-Gilbert homologation of 5-acetyl-2-methylpyridine offers a powerful and efficient alternative. The choice of synthetic route should be guided by the availability of starting materials, scale, and the chemical nature of other functional groups present in more complex analogues.
References
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Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
- Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.
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ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
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Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]
- Google Patents. (1955). Process of making 2-methyl-5-vinyl pyridine. US2716119A.
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YouTube. (2019). Seyferth-Gilbert Homologation. Retrieved from [Link]
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University of Pardubice. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]
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SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
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Oreate AI. (2024). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]
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University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
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YouTube. (2024). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
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An In-depth Technical Guide to 5-Ethynyl-2-methylpyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-ethynyl-2-methylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies with detailed protocols, and its burgeoning applications in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of this valuable compound.
Introduction to 5-Ethynyl-2-methylpyridine: A Molecule of Potential
5-Ethynyl-2-methylpyridine, with the IUPAC name 5-ethynyl-2-methylpyridine, is a substituted pyridine derivative characterized by the presence of a reactive terminal alkyne (ethynyl group) at the 5-position and a methyl group at the 2-position of the pyridine ring.[1] This unique combination of a nucleophilic nitrogen atom within the aromatic ring and a versatile ethynyl group makes it a highly valuable synthon in organic chemistry.
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The ethynyl group, on the other hand, serves as a key functional handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling reaction and azide-alkyne cycloadditions ("click chemistry").[2] This dual functionality allows for the facile introduction of the 2-methylpyridine core into a wide array of complex molecular architectures, making it a sought-after building block in the design of novel therapeutics and functional materials.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical compound.
Physicochemical Properties
The key physicochemical properties of 5-ethynyl-2-methylpyridine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-ethynyl-2-methylpyridine | [1] |
| Molecular Formula | C₈H₇N | [1][3] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 1945-85-3 | [1] |
| SMILES | CC1=NC=C(C=C1)C#C | [1] |
| Appearance | Solid | [4] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| LogP | 1.37 | [3] |
Safety and Handling
5-Ethynyl-2-methylpyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthesis of 5-Ethynyl-2-methylpyridine: A Practical Approach
The most common and efficient method for the synthesis of 5-ethynyl-2-methylpyridine is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
A common synthetic strategy involves the coupling of a 5-halo-2-methylpyridine (typically 5-bromo- or 5-iodo-2-methylpyridine) with a protected or unprotected alkyne source. The use of a silyl-protected alkyne, such as trimethylsilylacetylene, is often preferred to prevent self-coupling of the terminal alkyne. The silyl protecting group can then be easily removed under mild conditions to yield the desired terminal alkyne.
Detailed Experimental Protocol
This protocol describes a two-step synthesis of 5-ethynyl-2-methylpyridine starting from 5-bromo-2-methylpyridine and trimethylsilylacetylene, followed by desilylation.
Step 1: Sonogashira Coupling of 5-Bromo-2-methylpyridine with Trimethylsilylacetylene
Materials:
-
5-Bromo-2-methylpyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford 5-(trimethylsilylethynyl)-2-methylpyridine.
Step 2: Deprotection of the Trimethylsilyl Group
Materials:
-
5-(Trimethylsilylethynyl)-2-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 5-(trimethylsilylethynyl)-2-methylpyridine obtained from Step 1 in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[5]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-ethynyl-2-methylpyridine.
Applications in Drug Discovery and Development
The unique structural features of 5-ethynyl-2-methylpyridine make it a valuable building block in the synthesis of pharmacologically active compounds. Its utility is particularly evident in the development of agents targeting the central nervous system.
Intermediate in the Synthesis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for the packaging of monoamine neurotransmitters into synaptic vesicles.[6][7] Dysregulation of VMAT2 function is implicated in several neurological and psychiatric disorders, including Huntington's disease and tardive dyskinesia.[7][8] Consequently, VMAT2 inhibitors have emerged as an important class of therapeutic agents.[7]
5-Ethynyl-2-methylpyridine serves as a key intermediate in the synthesis of potent and selective VMAT2 inhibitors. The ethynyl group provides a reactive site for coupling with other molecular fragments to construct the complex architectures of these drugs. For instance, derivatives of 5-ethynyl-2-methylpyridine have been utilized in the synthesis of analogs of tetrabenazine, a well-known VMAT2 inhibitor.[9]
Applications in Materials Science
The rigid, linear structure of the ethynyl group, combined with the electronic properties of the pyridine ring, makes 5-ethynyl-2-methylpyridine an attractive monomer for the synthesis of advanced organic materials.
Building Block for Conjugated Polymers
Conjugated polymers are a class of organic macromolecules characterized by alternating single and double or triple bonds along their backbone, which leads to delocalized π-electron systems.[10][11] This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3][12][13][14]
The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated polymers containing ethynylene units.[15] 5-Ethynyl-2-methylpyridine can be copolymerized with various dihaloarenes to produce polymers with tailored electronic and photophysical properties. The incorporation of the pyridine unit can influence the polymer's solubility, morphology, and charge transport characteristics.
Analytical Characterization
The identity and purity of synthesized 5-ethynyl-2-methylpyridine must be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of 5-ethynyl-2-methylpyridine will show characteristic signals for the methyl protons, the aromatic protons on the pyridine ring, and the acetylenic proton. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyridine ring, and the two sp-hybridized carbons of the ethynyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-ethynyl-2-methylpyridine will exhibit characteristic absorption bands:
-
≡C-H stretch: A sharp band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond.
-
C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹ due to the carbon-carbon triple bond stretch.
-
C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.
-
C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-ethynyl-2-methylpyridine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (117.15). Common fragmentation patterns for pyridine derivatives involve cleavage of the ring or loss of substituents.[16][17][18]
Conclusion
5-Ethynyl-2-methylpyridine is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling reaction, coupled with the reactivity of its ethynyl group, allows for its incorporation into a diverse range of complex molecules. As research in these fields continues to advance, the demand for such well-defined and functionalized heterocyclic compounds is expected to grow, further solidifying the importance of 5-ethynyl-2-methylpyridine in modern organic synthesis.
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
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Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available from: [Link]
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Zheng, G., et al. (2007). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 6(2), 99-107. Available from: [Link]
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Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Molecules, 27(19), 6599. Available from: [Link]
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Bartolozzi, A., et al. (2001). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2001(22), 4297-4301. Available from: [Link]
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El-Bashir, S. M. (2014). Principles and applications of organic light emitting diodes (OLEDs). ResearchGate. Available from: [Link]
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Anderson, K. (2019). Exploring the VMAT2 Pathway in Tardive Dyskinesia. NeurologyLive. Available from: [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. Available from: [Link]
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Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. Available from: [Link]
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Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Available from: [Link]
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5-Ethynyl-2-methylpyridine: A Technical Guide for Advanced Chemical Synthesis and Application
This guide provides an in-depth technical overview of 5-Ethynyl-2-methylpyridine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. We will explore its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that underpin its utility in advanced chemical applications.
Core Molecular Identifiers and Properties
5-Ethynyl-2-methylpyridine is a substituted pyridine featuring a reactive terminal alkyne. This unique combination of an electron-deficient aromatic ring and a versatile functional group dictates its chemical behavior and renders it a valuable synthon.
The canonical representation of a molecule's structure in a machine-readable format is the Simplified Molecular-Input Line-Entry System (SMILES) string. For 5-Ethynyl-2-methylpyridine, the canonical SMILES string is CC1=NC=C(C=C1)C#C [1]. This string provides a concise and unambiguous representation of the molecule's connectivity.
A summary of its key identifiers and computed properties is presented below for quick reference.
| Identifier/Property | Value | Source |
| IUPAC Name | 5-ethynyl-2-methylpyridine | PubChem[1] |
| Canonical SMILES | CC1=NC=C(C=C1)C#C | PubChem[1] |
| InChI | InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | PubChem[1] |
| InChIKey | NKVINJAPLKEYQS-UHFFFAOYSA-N | PubChem[1] |
| Molecular Formula | C₈H₇N | ChemScene[2] |
| Molecular Weight | 117.15 g/mol | ChemScene[2] |
| CAS Number | 1945-85-3 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[2] |
| logP | 1.37132 | ChemScene[2] |
Synthesis of 5-Ethynyl-2-methylpyridine: A Protocol Grounded in Sonogashira Cross-Coupling
The introduction of the ethynyl group onto the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the premier method for this transformation[3]. A common and robust strategy involves the coupling of a halogenated pyridine precursor with a silyl-protected alkyne, followed by deprotection. This approach is favored as it prevents self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields.
The logical workflow for the synthesis is outlined below:
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A Technical Guide to 5-Ethynyl-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on 5-Ethynyl-2-methylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will explore its core physical and chemical properties, provide validated synthesis protocols, and discuss its strategic applications, particularly in the context of modern drug discovery workflows.
Compound Identification and Core Properties
5-Ethynyl-2-methylpyridine is a substituted pyridine featuring a terminal alkyne functional group. This combination of an aromatic, basic nitrogen-containing heterocycle and a reactive ethynyl moiety makes it a highly versatile reagent in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-ethynyl-2-methylpyridine | [1] |
| CAS Number | 1945-85-3 | [1][2] |
| Molecular Formula | C₈H₇N | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Canonical SMILES | CC1=NC=C(C=C1)C#C | [1] |
| InChIKey | NKVINJAPLKEYQS-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
While extensive experimental data on the physical properties of 5-Ethynyl-2-methylpyridine is not broadly published, its characteristics can be reliably predicted through computational models and understood from its structural analogues. The presence of the polar pyridine ring and the nonpolar, but reactive, alkyne group defines its behavior.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Discovery | Source |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, a favorable trait for cell permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. | [2] |
| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, affecting solubility and target binding. | [1][2] |
| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen can act as a hydrogen bond acceptor in biological systems. | [1][2] |
| Rotatable Bond Count | 1 | Low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity. | [1] |
Synthesis and Reaction Mechanism
The most reliable and common method for synthesizing 5-Ethynyl-2-methylpyridine is a two-step process. This pathway begins with a palladium-catalyzed Sonogashira cross-coupling of a halogenated precursor with a protected alkyne, followed by a straightforward deprotection step. This approach is favored for its high yields, functional group tolerance, and scalability.
The causality behind this two-step choice is rooted in the stability and handling of the reagents. Direct coupling with acetylene gas is hazardous and technically challenging. Using a stable, liquid, protected alkyne like trimethylsilylacetylene (TMSA) provides a safe and efficient way to install the carbon-carbon triple bond. The subsequent deprotection is typically a high-yielding and clean reaction.
Caption: Two-step synthesis of 5-Ethynyl-2-methylpyridine.
Experimental Protocol 1: Synthesis of 5-((trimethylsilyl)ethynyl)-2-methylpyridine
This protocol is a representative procedure for a Sonogashira coupling reaction.[3][4] The self-validating nature of this protocol lies in the monitoring by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding to workup.
-
Inert Atmosphere: To a dry Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or Diisopropylamine).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the mixture (e.g., to 50-70 °C) and stir overnight. Monitor the reaction progress by TLC until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the silylated intermediate.
Experimental Protocol 2: Desilylation to 5-Ethynyl-2-methylpyridine
This procedure describes the removal of the trimethylsilyl (TMS) protecting group.[5] Its validation comes from the disappearance of the large TMS signal in ¹H NMR spectroscopy of the final product.
-
Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)-2-methylpyridine (1.0 eq) in a solvent such as methanol or THF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 5-Ethynyl-2-methylpyridine, which can be further purified by chromatography if necessary.
Chemical Reactivity and Applications in Drug Discovery
The utility of 5-Ethynyl-2-methylpyridine stems from its two primary reactive sites: the terminal alkyne and the pyridine nitrogen.
-
Terminal Alkyne: This functional group is the cornerstone of its application in Click Chemistry . Specifically, it undergoes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with azides to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, allowing it to act as a ligand for metal coordination or as a hydrogen bond acceptor.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In drug discovery, these properties are leveraged for:
-
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces that have been modified to contain an azide group.[7]
-
Lead Generation: Rapidly synthesizing large libraries of diverse compounds by "clicking" various azide-containing fragments onto the 5-Ethynyl-2-methylpyridine core.[6]
-
Fragment-Based Drug Discovery (FBDD): Using the molecule as a reactive fragment to link with other fragments, growing a small hit into a potent lead compound.
-
Bioisosteric Replacement: The resulting triazole ring is often used as a stable bioisostere for amide bonds, improving metabolic stability and pharmacokinetic properties.[6]
Spectroscopic Profile
Characterization of 5-Ethynyl-2-methylpyridine relies on standard spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the methyl protons (~2.5 ppm), three distinct signals in the aromatic region for the pyridine protons (7.0-8.5 ppm), and a key singlet for the terminal acetylenic proton (~3.1 ppm).
-
¹³C NMR: Key signals include the methyl carbon, the aromatic carbons, and two characteristic peaks for the sp-hybridized alkyne carbons (~75-85 ppm).
-
Infrared (IR) Spectroscopy: A sharp, weak absorbance band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a C≡C triple bond stretch near 2110 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 117.15.
Safety and Handling
Proper handling of 5-Ethynyl-2-methylpyridine is essential in a laboratory setting. Based on the Globally Harmonized System (GHS), the compound presents several hazards.[1][2]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Source |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-Ethynyl-2-methylpyridine is a valuable and versatile chemical tool for researchers. Its dual reactivity, stemming from the pyridine heterocycle and the terminal alkyne, makes it particularly well-suited for applications in drug discovery and materials science. Its role as a key building block in copper-catalyzed click chemistry allows for the efficient and robust construction of complex molecular architectures, solidifying its place in the modern chemist's toolbox. Adherence to established synthesis protocols and safety guidelines will ensure its effective and safe utilization in the laboratory.
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An In-Depth Technical Guide to the Storage and Stability of 5-Ethynyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Intricacies of a Reactive Building Block
5-Ethynyl-2-methylpyridine is a valuable heterocyclic compound, serving as a critical building block in the synthesis of a wide array of pharmaceutical agents and functional materials. Its unique structure, combining the aromaticity of a pyridine ring with the reactivity of a terminal alkyne, offers medicinal chemists a versatile scaffold for molecular elaboration. However, the very features that make this compound synthetically attractive also render it susceptible to degradation, posing significant challenges to its long-term storage and handling. This guide, compiled from a comprehensive review of available scientific literature and safety data, provides a detailed exploration of the chemical properties, stability profile, and optimal storage conditions for 5-Ethynyl-2-methylpyridine. By understanding the underlying principles of its reactivity, researchers can implement robust strategies to ensure the integrity and purity of this vital chemical intermediate.
Physicochemical Properties: A Foundation for Understanding Stability
A thorough understanding of the physicochemical properties of 5-Ethynyl-2-methylpyridine is paramount to predicting its behavior and stability. While extensive experimental data for this specific molecule is not abundantly available in public literature, we can infer its characteristics from its structural components and data from analogous compounds.
Table 1: Physicochemical Properties of 5-Ethynyl-2-methylpyridine and a Structural Analog
| Property | 5-Ethynyl-2-methylpyridine | 5-Ethyl-2-methylpyridine (Analog) |
| Molecular Formula | C₈H₇N[1] | C₈H₁₁N |
| Molecular Weight | 117.15 g/mol [1][2] | 121.18 g/mol |
| Appearance | Solid[3] | Colorless to yellow liquid |
| Boiling Point | Not readily available | 177-178 °C |
| Melting Point | Not readily available | -70 °C |
| Solubility | Not readily available | Slightly soluble in water |
The presence of the terminal alkyne in 5-Ethynyl-2-methylpyridine introduces a site of high reactivity, which is the primary determinant of its stability profile. The electron-withdrawing nature of the pyridine ring can influence the acidity of the acetylenic proton, making it susceptible to a range of chemical transformations.
Recommended Storage and Handling: A Proactive Approach to Preservation
Based on available safety data sheets and the known reactivity of ethynylpyridines, the following storage and handling protocols are recommended to maintain the purity and stability of 5-Ethynyl-2-methylpyridine.
Optimal Storage Conditions
-
Temperature: Refrigeration at 4°C is recommended.[4] Lower temperatures slow down the rate of potential degradation reactions, including polymerization.
-
Atmosphere: Storage under an inert atmosphere , such as nitrogen or argon, is crucial.[4] This minimizes contact with oxygen, which can promote oxidative degradation pathways.
-
Light: The compound should be protected from light. While specific photostability data is lacking, aromatic and unsaturated compounds are often susceptible to photodegradation.[5][6][7] Amber vials or storage in a dark location are advised.
-
Moisture: The compound should be stored in a dry environment. The terminal alkyne is generally not susceptible to direct hydrolysis, but moisture can facilitate other degradation pathways, particularly in the presence of acidic or basic impurities.
Safe Handling Practices
-
Inert Atmosphere Handling: Whenever possible, handle 5-Ethynyl-2-methylpyridine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases. The pyridine nitrogen is basic and will react with acids, while the terminal alkyne can undergo reactions with strong bases and is susceptible to oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 5-Ethynyl-2-methylpyridine is classified as harmful if swallowed and causes skin and eye irritation.[2]
Potential Degradation Pathways: Understanding the Chemistry of Instability
The degradation of 5-Ethynyl-2-methylpyridine is primarily driven by the reactivity of the ethynyl group. Understanding these potential pathways is essential for developing effective stabilization strategies and for identifying potential impurities that may arise during storage or handling.
Figure 1: Potential degradation pathways for 5-Ethynyl-2-methylpyridine.
Polymerization
The terminal alkyne functionality makes 5-Ethynyl-2-methylpyridine susceptible to polymerization, which can be initiated by heat, light, or the presence of transition metal catalysts. This is a common degradation pathway for many terminal alkynes and can lead to the formation of a complex mixture of oligomers and polymers, significantly reducing the purity of the material.
Oxidative Degradation
The ethynyl group is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.[8] Oxidative pathways can lead to the formation of a variety of products, including carboxylic acids (through cleavage of the triple bond) and diones. The pyridine ring itself can also be susceptible to oxidation, potentially forming N-oxides.
Acid-Base Mediated Reactions
The basic nitrogen atom of the pyridine ring will readily react with acids. While this may not directly lead to degradation of the ethynyl group, the resulting salt will have different physical properties and may exhibit altered stability. Strong bases can deprotonate the terminal alkyne, forming an acetylide. This can increase its nucleophilicity and promote other reactions, including polymerization or reaction with electrophiles.
Hydration and Other Addition Reactions
While less common under typical storage conditions, the ethynyl group can undergo hydration in the presence of water and a suitable catalyst (e.g., mercury salts, though these are rarely used now due to toxicity) to form the corresponding methyl ketone. Other addition reactions across the triple bond are also possible in the presence of specific reagents.
Analytical Methods for Stability Assessment: Ensuring Quality and Purity
To monitor the stability of 5-Ethynyl-2-methylpyridine and to identify any potential degradation products, a robust analytical methodology is required. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for assessing the purity of 5-Ethynyl-2-methylpyridine and for identifying low-level impurities.[9][10]
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another valuable tool for purity determination.[11][12][13][14][15][16] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
Table 2: Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of 5-Ethynyl-2-methylpyridine |
| Column Temperature | 25-30 °C |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the parent compound and any degradation products.[17][18][19] Changes in the chemical shifts or the appearance of new signals can indicate the formation of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the appearance of new functional groups (e.g., C=O in the case of oxidation or hydration).
Protocol for a Forced Degradation Study
To proactively identify potential degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is recommended.[20][21][22][23] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.
Figure 2: Workflow for a forced degradation study of 5-Ethynyl-2-methylpyridine.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of 5-Ethynyl-2-methylpyridine in appropriate solvents (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acidic: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Basic: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5][6][7][24]
-
-
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a developed stability-indicating HPLC method.
-
Characterization: For significant degradation products, use LC-MS/MS and NMR to elucidate their structures.[17]
Conclusion: A Commitment to Quality and Reliability
The stability of 5-Ethynyl-2-methylpyridine is a critical factor that can impact the success of research and development projects. By adhering to the storage and handling recommendations outlined in this guide, and by implementing a robust analytical monitoring program, researchers can ensure the quality and integrity of this important building block. A proactive approach to understanding and mitigating potential degradation will ultimately lead to more reliable and reproducible scientific outcomes.
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PubMed. Oxidation and Reduction of the 5-(2'-deoxyuridinyl)methyl Radical. [Link]
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PubMed. A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. [Link]
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NIH. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. [Link]
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PubMed Central. deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. [Link]
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Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
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YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]
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Semantic Scholar. Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. [Link]
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MDPI. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 5-Ethynyl-2-methylpyridine in Click Chemistry
Introduction: The Strategic Advantage of 5-Ethynyl-2-methylpyridine in Modern Synthesis
In the landscape of bioconjugation and materials science, "click chemistry" has become an indispensable tool, valued for its reliability, selectivity, and biocompatibility.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the cornerstone of this chemical philosophy.[3][4] The choice of the alkyne component is critical, as its structure dictates not only the kinetics of the reaction but also the properties of the resulting 1,2,3-triazole product. This guide focuses on a particularly strategic building block: 5-ethynyl-2-methylpyridine .
The incorporation of a pyridine ring into the alkyne structure introduces a unique set of properties. The nitrogen atom can act as a ligand for the copper catalyst, potentially influencing the reaction rate and mechanism.[5] Furthermore, the resulting pyridine-containing triazole can serve as a metal-binding motif, a hydrogen bond acceptor, or a handle for further functionalization, making it a valuable synthon in drug discovery, diagnostics, and advanced materials. This document provides a detailed exploration of the use of 5-ethynyl-2-methylpyridine in CuAAC, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of 5-Ethynyl-2-methylpyridine
A thorough understanding of the reagent's properties is fundamental to successful experimentation. The key characteristics of 5-ethynyl-2-methylpyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | PubChem[6] |
| Molar Mass | 117.15 g/mol | PubChem[6] |
| IUPAC Name | 5-ethynyl-2-methylpyridine | PubChem[6] |
| CAS Number | 1945-85-3 | PubChem[6] |
| Appearance | Data not available; likely a liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred |
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2-methylpyridine
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[3][5] The reaction boasts an impressive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5]
Mechanistic Considerations
The generally accepted mechanism for CuAAC involves a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate.[1][5] The pyridine nitrogen in 5-ethynyl-2-methylpyridine can potentially play a dual role. It may act as an ancillary ligand, coordinating to the copper center and modulating its reactivity. This can, in some cases, accelerate the reaction.[7][8] However, strong coordination could also lead to catalyst inhibition, a factor that must be considered during protocol development.[8][9]
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of 5-Ethynyl-2-methylpyridine with Benzyl Azide
This protocol provides a representative procedure for the CuAAC reaction. It is intended as a starting point and may require optimization for different substrates.
Materials and Reagents
-
5-Ethynyl-2-methylpyridine (MW: 117.15 g/mol )
-
Benzyl Azide (MW: 133.15 g/mol )
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (MW: 249.68 g/mol )
-
Sodium Ascorbate (MW: 198.11 g/mol )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, for aqueous systems)[10]
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and water, or DMSO.
-
Deionized water
-
Argon or Nitrogen gas
Procedure
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use as it is prone to oxidation.[11]
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 5-ethynyl-2-methylpyridine (e.g., 0.1 mmol, 11.7 mg) and benzyl azide (e.g., 0.1 mmol, 13.3 mg) in the chosen solvent (e.g., 2 mL of 1:1 t-BuOH/H₂O).
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]
-
-
Catalyst Addition:
-
(Optional, if using a ligand) Add the THPTA solution (e.g., 20 µL, 0.02 eq relative to copper).
-
Add the CuSO₄ stock solution (e.g., 20 µL, 0.02 mmol, 2 mol%).
-
Add the freshly prepared Sodium Ascorbate stock solution (e.g., 40 µL, 0.04 mmol, 4 mol%). The solution may turn slightly yellow or heterogeneous, which is normal.
-
-
Reaction Monitoring:
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-(benzyl)-4-(2-methylpyridin-5-yl)-1H-1,2,3-triazole.
-
Troubleshooting and Key Considerations
-
Slow or Stalled Reactions: If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[13] Alternatively, increasing the catalyst loading (up to 10 mol%) or using a more effective ligand like TBTA for organic solvents may be beneficial.[3]
-
Catalyst Poisoning: The pyridine nitrogen of 5-ethynyl-2-methylpyridine could potentially chelate the copper catalyst too strongly, leading to inhibition. If this is suspected, using a ligand that forms a more stable and active complex with copper(I), such as THPTA or TBTA, is recommended.[10]
-
Side Reactions: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling). Ensuring anaerobic conditions and using a slight excess of sodium ascorbate helps to suppress this pathway.[5]
A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of click chemistry that relies on the high intrinsic reactivity of strained cyclooctynes.[14][15] This makes it particularly suitable for applications in living systems where copper toxicity is a concern.[] 5-ethynyl-2-methylpyridine, as a terminal, non-strained alkyne, is not a suitable substrate for SPAAC. Researchers aiming for copper-free ligation should employ strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[17]
Conclusion
5-Ethynyl-2-methylpyridine is a versatile and valuable building block for click chemistry. Its pyridine moiety offers unique opportunities to modulate reaction kinetics and impart desirable properties to the final triazole products. By understanding the principles of the CuAAC reaction and employing robust, optimized protocols, researchers can effectively harness the potential of this reagent in a wide array of applications, from the synthesis of novel bioactive compounds to the construction of complex materials.
References
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Wikipedia: 5-Ethyl-2-methylpyridine. Available at: [Link]
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PubChem: 5-Ethyl-2-methylpyridine. Available at: [Link]
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Organic Syntheses: 5-ethyl-2-methylpyridine. Available at: [Link]
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The Good Scents Company: 5-ethyl-2-methyl pyridine. Available at: [Link]
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PubChem: 5-ethynyl-2-methylpyridine (C8H7N). Available at: [Link]
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PubChem: 5-Ethynyl-2-methylpyridine. Available at: [Link]
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Catalysis Science & Technology: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Available at: [Link]
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Organic Chemistry Portal: Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Wikipedia: Azide-alkyne Huisgen cycloaddition. Available at: [Link]
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NIH National Library of Medicine: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
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ResearchGate: (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Available at: [Link]
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NIH National Library of Medicine: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Available at: [Link]
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ACS Publications: Cu-Catalyzed Azide−Alkyne Cycloaddition. Available at: [Link]
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ACS Publications: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
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PubMed Central: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
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Fürth lab: This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Available at: [Link]
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ResearchGate: CuAAC: The Quintessential Click Reaction. Available at: [Link]
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Oreate AI Blog: Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available at: [Link]
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ResearchGate: Recent applications of click chemistry in drug discovery. Available at: [Link]
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Jena Bioscience: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
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ACS Publications: A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. Available at: [Link]
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PubMed: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available at: [Link]
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Dove Press: The application of click chemistry in the synthesis of agents with anticancer activity. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 5-Ethynyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of an ethynyl group at the 5-position of the 2-methylpyridine core, affording 5-ethynyl-2-methylpyridine, provides a versatile handle for a variety of powerful chemical transformations, enabling the synthesis of diverse molecular architectures for drug discovery programs.[3][4] This guide provides detailed application notes and protocols for the synthesis of derivatives from this valuable building block, with a focus on reactions that are robust, high-yielding, and amenable to the generation of compound libraries for biological screening.
Compound Profile: 5-Ethynyl-2-methylpyridine [5]
| Property | Value |
| IUPAC Name | 5-ethynyl-2-methylpyridine |
| CAS Number | 1945-85-3 |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to yellow liquid |
| SMILES | CC1=NC=C(C=C1)C#C |
Safety and Handling: 5-Ethynyl-2-methylpyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations and Protocols
The terminal alkyne functionality of 5-ethynyl-2-methylpyridine is a gateway to a multitude of chemical transformations. This section details the protocols for two of the most powerful and widely utilized reactions in modern synthetic chemistry: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The pyridine nitrogen in 5-ethynyl-2-methylpyridine can influence the catalytic cycle, and careful selection of ligands and reaction conditions is crucial for optimal results.
Reaction Scheme:
Caption: General workflow for Sonogashira cross-coupling.
Detailed Protocol for Sonogashira Coupling of 5-Ethynyl-2-methylpyridine with an Aryl Bromide:
This protocol is adapted from a similar procedure for the Sonogashira cross-coupling of bromocyanofluoro pyridine compounds.[6]
Materials:
-
5-Ethynyl-2-methylpyridine
-
Substituted Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (as both solvent and base). The ratio of THF to triethylamine can be optimized, a common starting point is a 2:1 mixture.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add 5-ethynyl-2-methylpyridine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A mixture of THF and triethylamine is commonly used to ensure the solubility of all reactants and catalysts.
Data Presentation: Representative Yields for Sonogashira Coupling
The following table provides hypothetical yields for the Sonogashira coupling of 5-ethynyl-2-methylpyridine with various aryl bromides, based on typical outcomes for similar reactions.
| Aryl Bromide (Ar-Br) | Product | Expected Yield (%) |
| 4-Bromotoluene | 2-Methyl-5-(p-tolylethynyl)pyridine | 85-95 |
| 1-Bromo-4-methoxybenzene | 5-((4-Methoxyphenyl)ethynyl)-2-methylpyridine | 80-90 |
| 1-Bromo-4-nitrobenzene | 2-Methyl-5-((4-nitrophenyl)ethynyl)pyridine | 75-85 |
| 3-Bromopyridine | 2-Methyl-5-(pyridin-3-ylethynyl)pyridine | 70-80 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[7][8] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8]
Reaction Scheme:
Caption: General workflow for CuAAC or "click" reaction.
Detailed Protocol for CuAAC Reaction of 5-Ethynyl-2-methylpyridine with an Organic Azide:
This protocol is a general procedure that can be adapted for a wide range of organic azides.
Materials:
-
5-Ethynyl-2-methylpyridine
-
Organic Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-ethynyl-2-methylpyridine (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the copper(II) sulfate solution. The reaction is often characterized by a color change.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can often be purified by recrystallization or flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces the copper(II) sulfate to the catalytically active copper(I) species in situ.[9] This is a convenient and widely used method for generating the Cu(I) catalyst.
-
Solvent System: A mixture of tert-butanol and water is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic azides and the copper catalyst.
-
Room Temperature: The high efficiency of the CuAAC reaction often allows it to proceed smoothly at room temperature, making it a very practical and energy-efficient method.
Data Presentation: Representative Yields for CuAAC Reactions
The following table provides hypothetical yields for the CuAAC reaction of 5-ethynyl-2-methylpyridine with various organic azides, reflecting the generally high efficiency of this transformation.
| Organic Azide (R-N₃) | Product | Expected Yield (%) |
| Benzyl azide | 1-Benzyl-4-(2-methylpyridin-5-yl)-1H-1,2,3-triazole | >95 |
| 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(2-methylpyridin-5-yl)-1H-1,2,3-triazole | >95 |
| 1-Azidobutane | 1-Butyl-4-(2-methylpyridin-5-yl)-1H-1,2,3-triazole | >95 |
| 2-Azido-N-phenylacetamide | 2-(4-(2-Methylpyridin-5-yl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | >90 |
Applications in Drug Discovery and Development
The derivatives synthesized from 5-ethynyl-2-methylpyridine have significant potential in various areas of drug discovery. The pyridine moiety itself is a key component of many biologically active molecules, and the newly formed aryl-alkynyl or triazole linkages can be used to explore new chemical space and modulate pharmacological properties.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine core. The Sonogashira coupling allows for the introduction of various aryl groups that can interact with specific residues in the ATP-binding pocket of kinases.[10]
-
Antiviral and Anticancer Agents: The 1,2,3-triazole moiety is a well-known pharmacophore with a broad range of biological activities, including antiviral and anticancer properties.[11][12] The CuAAC reaction provides a straightforward method to incorporate this valuable heterocycle.
-
Central Nervous System (CNS) Agents: Pyridine derivatives have been extensively explored for their activity on CNS targets. The structural diversity that can be achieved from 5-ethynyl-2-methylpyridine makes it a valuable platform for the development of novel CNS-active compounds.
Conclusion
5-Ethynyl-2-methylpyridine is a versatile and valuable building block for the synthesis of a wide array of derivatives with potential applications in drug discovery and development. The Sonogashira cross-coupling and CuAAC reactions provide robust and efficient methods for the functionalization of the ethynyl group, enabling the rapid generation of compound libraries for biological evaluation. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.
References
-
Bollacke, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(11), 3334. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 638197, 5-Ethynyl-2-methylpyridine. [Link]
-
Lin, C.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(8), 5345-5368. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Archiv der Pharmazie, 345(10), 824-831. [Link]
-
Gemoets, H. P. L., et al. (2015). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Advances, 5(10), 7136-7143. [Link]
-
Suta, A., et al. (2020). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]
-
Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 994241. [Link]
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Cosner, C. C., et al. (2006). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 49(12), 3513-3522. [Link]
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Plenio, H., & Fleckenstein, C. A. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 13(10), 2779-2792. [Link]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. [Link]
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Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-352. [Link]
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Padwa, A., et al. (2011). Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles. Molecules, 16(11), 9315-9333. [Link]
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Abdel-Ghani, N. T., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]
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Bozorov, K., et al. (2019). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
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Dam, J. H., et al. (2017). A practical flow synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 15(46), 9847-9854. [Link]
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Hranjec, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6485. [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
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Banert, K., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(22), 5364. [Link]
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Collins, S. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15694-15707. [Link]
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Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(8), 7935-7945. [Link]
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Bernardes, G. J. L., et al. (2013). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 49(43), 4881-4883. [Link]
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Pauklin, S., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Nucleic Acids Research, 44(1), 44-55. [Link]
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Katritzky, A. R., et al. (1983). Cycloaddition Reactions Involving Two Heterocyclic Rings. Preparation of Novel Triazolonaphthyridine Ring Systems. Journal of the Chemical Society, Perkin Transactions 1, 2611-2616. [Link]
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LibreTexts. (2022). 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Application Note: 5-Ethynyl-2-methylpyridine as a Versatile Reagent for Bioconjugation
Introduction: Expanding the Bioconjugation Toolkit
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] These techniques are pivotal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and functionalized nucleic acids for diagnostics. The ideal bioconjugation reaction is highly specific, proceeds under mild, aqueous conditions, and does not interfere with the native function of the biomolecule.[2]
Among the most powerful methods to achieve this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction forms a stable triazole linkage between a terminal alkyne and an azide. While many alkyne-containing reagents have been developed, 5-ethynyl-2-methylpyridine is emerging as a particularly promising, yet under-explored, tool for researchers. Its unique electronic and structural properties suggest potential advantages in reaction kinetics and stability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-ethynyl-2-methylpyridine for bioconjugation. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for labeling proteins and nucleic acids, and offer insights into the causality behind experimental choices.
The Chemistry of 5-Ethynyl-2-methylpyridine in Bioconjugation
The workhorse reaction for bioconjugation with 5-ethynyl-2-methylpyridine is the CuAAC. This reaction involves the [3+2] cycloaddition of the terminal alkyne of 5-ethynyl-2-methylpyridine with an azide-modified biomolecule to form a stable 1,4-disubstituted triazole ring.[3][5]
The pyridine moiety of 5-ethynyl-2-methylpyridine is not merely a passive scaffold. The nitrogen atom in the pyridine ring can act as a ligand, potentially coordinating with the copper(I) catalyst. This chelation effect can enhance the local concentration of the catalyst around the alkyne, thereby accelerating the reaction.[6][7] Furthermore, studies on related ethynylpyridines have shown them to be highly reactive in CuAAC, in some cases even acting as accelerating additives.[8] The electron-donating nature of the methyl group on the pyridine ring can also subtly influence the reactivity of the alkyne.
It is crucial to maintain copper in its active Cu(I) oxidation state. This is typically achieved by using a reducing agent, such as sodium ascorbate, in the reaction mixture.[5] However, the presence of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules. To mitigate this, a chelating ligand for copper, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is essential. These ligands not only stabilize the Cu(I) ion and prevent its disproportionation but also protect the biomolecule from oxidative damage.[9]
For applications where the cytotoxicity of copper is a concern, especially in living cells, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is a valuable alternative.[10] While 5-ethynyl-2-methylpyridine is a terminal alkyne and not suitable for SPAAC, it is important for researchers to be aware of this complementary technique.
Visualizing the Reaction: CuAAC Mechanism
Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocols for Bioconjugation with 5-Ethynyl-2-methylpyridine
The following protocols are designed as a starting point and can be optimized for specific applications. It is recommended to perform a small-scale trial reaction to determine the optimal conditions before committing valuable biomolecules.
Protocol 1: Labeling of a Purified Protein
This protocol describes the labeling of a protein that has been functionalized with an azide group, for example, through metabolic labeling with an azide-containing amino acid analog or by chemical modification of lysine or cysteine residues.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
5-Ethynyl-2-methylpyridine
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column or dialysis cassette for purification
Stock Solutions:
| Reagent | Concentration | Solvent |
| 5-Ethynyl-2-methylpyridine | 10 mM | DMSO |
| Copper(II) sulfate (CuSO₄) | 20 mM | Deionized water |
| THPTA | 100 mM | Deionized water |
| Sodium ascorbate | 100 mM | Deionized water (prepare fresh) |
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the order listed:
-
Azide-modified protein to a final concentration of 1-10 mg/mL.
-
5-Ethynyl-2-methylpyridine stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 1 mM.
-
Copper(II) sulfate stock solution to a final concentration of 200 µM.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Purification: Remove the unreacted labeling reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the labeling by methods such as SDS-PAGE (visualizing the labeled protein by fluorescence if a fluorescent azide was used or by a change in molecular weight), mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Labeling of an Alkyne-Modified Oligonucleotide
This protocol is suitable for labeling synthetic oligonucleotides that have been synthesized with a 5' or 3' alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized molecule (e.g., a fluorescent dye azide, biotin azide)
-
Deionized water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Tert-butanol
-
Sodium ascorbate
Stock Solutions:
| Reagent | Concentration | Solvent |
| Alkyne-modified oligonucleotide | 100 µM | Deionized water or TE buffer |
| Azide-functionalized molecule | 10 mM | DMSO |
| Copper(II) sulfate (CuSO₄) | 20 mM | Deionized water |
| TBTA | 10 mM | 1:4 DMSO/tert-butanol |
| Sodium ascorbate | 100 mM | Deionized water (prepare fresh) |
Procedure:
-
Prepare the Premix: In a microcentrifuge tube, combine:
-
2 µL of 10 mM azide-functionalized molecule stock solution.
-
2 µL of 10 mM TBTA stock solution.
-
2 µL of 20 mM CuSO₄ stock solution.
-
Vortex briefly to mix.
-
-
Prepare the Reaction: In a separate tube, add:
-
10 µL of 100 µM alkyne-modified oligonucleotide.
-
Deionized water to a final volume of 45 µL.
-
-
Combine and Initiate: Add 5 µL of the premix to the oligonucleotide solution. Then, add 5 µL of freshly prepared 100 mM sodium ascorbate. The final volume will be 50 µL.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the labeled oligonucleotide by ethanol precipitation or using a suitable oligonucleotide purification column.
-
Characterization: Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.
Experimental Workflow for Protein Labeling
Figure 2: Step-by-step workflow for labeling an azide-modified protein with 5-ethynyl-2-methylpyridine.
Trustworthiness and Self-Validation
To ensure the success and reproducibility of your bioconjugation experiments with 5-ethynyl-2-methylpyridine, it is crucial to incorporate self-validating steps into your workflow:
-
Confirm Alkyne/Azide Incorporation: Before proceeding with the click reaction, verify that your biomolecule has been successfully functionalized with the alkyne or azide group. This can be done using mass spectrometry or by reacting with a fluorescently tagged click partner on a small scale.
-
Use a Fluorogenic Azide for Optimization: To optimize reaction conditions without consuming a large amount of your valuable biomolecule, consider using a fluorogenic azide. These molecules become fluorescent only after the click reaction, providing a real-time readout of reaction progress.
-
Include Negative Controls: Always run parallel reactions that lack one of the key components (e.g., no copper, no sodium ascorbate, or using an unmodified biomolecule) to ensure that the observed labeling is specific to the click reaction.
-
Thorough Characterization of the Final Conjugate: After purification, thoroughly characterize the final bioconjugate to determine the degree of labeling and to confirm that the biomolecule's structure and function have not been compromised.
Conclusion and Future Perspectives
5-Ethynyl-2-methylpyridine represents a valuable addition to the bioconjugation toolbox. Its inherent reactivity, potentially enhanced by the chelating properties of the pyridine ring, makes it an attractive candidate for efficient and rapid labeling of a wide range of biomolecules. The protocols provided in this application note offer a solid foundation for researchers to begin exploring the utility of this versatile reagent. As the demand for more sophisticated bioconjugates in therapeutics and diagnostics continues to grow, the development and characterization of novel reagents like 5-ethynyl-2-methylpyridine will be paramount.
References
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Sladojevich, F., & Nolan, S. P. (2012). Diamine Ligands in Copper-Catalyzed Reactions. Israel Journal of Chemistry, 52(7), 760-774. Retrieved from [Link]
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Krasavin, M., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. Molecules, 27(10), 3222. Retrieved from [Link]
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Gattner, M. J., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7904–7946. Retrieved from [Link]
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Verma, A., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design, 29(30), 2379-2394. Retrieved from [Link]
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MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. Retrieved from [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1968–1981. Retrieved from [Link]
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PubMed. (2012). Synthesis, stability and pharmacological evaluation of a novel codrug consisting of lamivudine and ursolic acid. International journal of pharmaceutics, 423(2), 369–375. Retrieved from [Link]
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ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 7121–7186. Retrieved from [Link]
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Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature protocols, 8(12), 2465–2477. Retrieved from [Link]
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MDPI. (2019). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 24(17), 3079. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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MDPI. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Inorganics, 12(8), 213. Retrieved from [Link]
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NIH. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Retrieved from [Link]
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American Chemical Society. (n.d.). Fluorescent properties of aurone-derived triazoles. Retrieved from [Link]
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ResearchGate. (2020). Copper catalysis with redox-active ligands. Retrieved from [Link]
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ResearchGate. (2011). Fast, copper-free click chemistry: A convenient solid-phase approach to oligonucleotide conjugation. Retrieved from [Link]
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NIH. (n.d.). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 107(7), 2415–2449. Retrieved from [Link]
-
MDPI. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Molecules, 28(4), 1699. Retrieved from [Link]
-
ResearchGate. (2016). Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. Retrieved from [Link]
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ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]
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PubMed. (2024). Novel imidazo[5][11][12] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. European journal of medicinal chemistry, 265, 116075. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, fluorescence properties of novel thiazolo[3,2-b][5][11][12]triazol derivatives as potent SHP2 inhibitors and its uses in sensing for Fe3+ and cell imaging. Retrieved from [Link]
-
NIH. (n.d.). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 5-Ethynyl-2-methylpyridine Derivatives
Introduction: The Significance of 5-Ethynyl-2-methylpyridine Scaffolds
In the landscape of modern drug discovery and development, the pyridine ring is a privileged scaffold, present in a multitude of biologically active compounds. When functionalized with an ethynyl group, its utility expands dramatically, providing a versatile handle for constructing more complex molecular architectures through click chemistry and other coupling reactions. Specifically, 5-ethynyl-2-methylpyridine and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and advanced organic materials.[1] Their rigid structure and capacity for precise molecular elaboration make them highly sought-after intermediates in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial agents, as well as agrochemicals.[1]
This guide provides a detailed, experience-driven framework for the scale-up synthesis of this important class of compounds. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for transitioning from bench-scale discovery to pilot-scale production. The focus is on the robust and widely applicable Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[2][3][4]
Strategic Approach: The Sonogashira Coupling Pathway
The Sonogashira reaction is the cornerstone of this synthetic strategy. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] This method is favored for its mild reaction conditions, tolerance of various functional groups, and generally high yields.[4][6]
Overall Synthetic Workflow
The scale-up process is logically divided into two primary stages: the initial palladium-catalyzed cross-coupling of a protected alkyne with a halogenated pyridine, followed by the removal of the protecting group to yield the terminal alkyne. This two-step approach is crucial for preventing the undesired self-coupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.
Caption: High-level workflow for the two-stage synthesis of 5-ethynyl-2-methylpyridine.
Rationale for Experimental Choices
-
Aryl Halide Selection : The reactivity of the halide in Sonogashira couplings follows the order: I > Br >> Cl.[4] For efficient, high-yield reactions suitable for scale-up, 5-iodo-2-methylpyridine is the preferred starting material. Its high reactivity allows for lower catalyst loadings and milder reaction temperatures, which are economically and energetically favorable in large-scale production.[4] While less expensive, the corresponding bromo- and chloro-pyridines require more forcing conditions that can lead to side product formation and catalyst decomposition.[7]
-
Alkyne Protecting Group : The use of (Trimethylsilyl)acetylene (TMSA) is a strategic choice. The trimethylsilyl (TMS) group serves two key functions: it prevents the hazardous handling of acetylene gas and blocks one reactive site to prevent polymerization or dimerization.[3][4] The TMS group is robust enough to withstand the coupling conditions but can be cleaved easily in a subsequent step under mild basic conditions.[4]
-
Catalyst System :
-
Palladium Pre-catalyst : While various palladium sources can be used, [Pd(PPh₃)₂Cl₂] is a common and effective choice.[4] It is an air-stable Pd(II) complex that is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[4]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is essential for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step in the catalytic cycle.[4]
-
Base : A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HX) generated during the reaction and acts as a solvent or co-solvent.[4]
-
Caption: Simplified Sonogashira catalytic cycle showing the interplay between palladium and copper.
Detailed Scale-Up Protocols
Safety First: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat, is mandatory.[8] Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.[9]
Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-methylpyridine (Scale: 100 g)
Materials & Equipment:
-
Reactor: 5 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet.
-
Reagents:
-
5-Iodo-2-methylpyridine: 100 g
-
(Trimethylsilyl)acetylene (TMSA): 1.2 equivalents
-
Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]: 0.01 equivalents
-
Copper(I) Iodide (CuI): 0.02 equivalents
-
Triethylamine (Et₃N): 3.0 equivalents
-
Tetrahydrofuran (THF), anhydrous: 1.5 L
-
Procedure:
-
Inert Atmosphere: Assemble the reactor setup and purge thoroughly with nitrogen or argon for at least 30 minutes to ensure anaerobic conditions.[5] Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Charging: To the reactor, add 5-iodo-2-methylpyridine, [Pd(PPh₃)₂Cl₂], and CuI.
-
Solvent Addition: Add anhydrous THF (1 L) followed by triethylamine. Begin vigorous stirring to form a slurry.
-
Alkyne Addition: Add (trimethylsilyl)acetylene dropwise over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 60-65°C) and maintain for 4-6 hours.
-
Monitoring: Track the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-iodo-2-methylpyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional THF (500 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (1 L) and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a dark oil. The product is often of sufficient purity for the next step.
-
Protocol 2: Deprotection to 5-Ethynyl-2-methylpyridine (Scale: from 100 g starting material)
Materials & Equipment:
-
Reactor: 3 L flask with mechanical stirrer.
-
Reagents:
-
Crude 5-((Trimethylsilyl)ethynyl)-2-methylpyridine (from Protocol 1)
-
Potassium Carbonate (K₂CO₃), anhydrous: 1.5 equivalents
-
Methanol: 1.5 L
-
Procedure:
-
Reaction Setup: Dissolve the crude TMS-protected intermediate in methanol in the reactor.
-
Base Addition: Add potassium carbonate to the solution in portions while stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, filter off the solids.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (3 x 500 mL) to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to yield the final product as a crystalline solid.
Scale-Up Optimization & Safety
Transitioning from lab to pilot scale requires careful consideration of several parameters to ensure safety, efficiency, and cost-effectiveness.[7][10]
| Parameter | Lab Scale (1-5 g) | Scale-Up Consideration (100 g+) | Rationale |
| Catalyst Loading | 1-5 mol% Pd | 0.5-1.0 mol% Pd | Reduces overall cost and heavy metal waste. Higher substrate concentrations at scale can often accommodate lower catalyst loadings. |
| Solvent Volume | High dilution (0.05-0.1 M) | Higher concentration (0.2-0.5 M) | Improves reactor throughput and reduces solvent waste and cost. Requires more robust temperature control. |
| Temperature Control | Heating mantle | Jacketed reactor with controlled heating/cooling | Surface-area-to-volume ratio decreases at scale, making heat dissipation more challenging. Precise control is needed to prevent runaway reactions or catalyst decomposition.[7] |
| Reagent Addition | Syringe/pipette | Controlled addition pump | Ensures consistent, slow addition to manage exotherms and maintain optimal stoichiometry throughout the reaction. |
| Purification | Column Chromatography | Filtration, Extraction, & Crystallization | Chromatography is not economically viable for large quantities. Developing a robust crystallization procedure is critical for achieving high purity at scale. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing and heat transfer in a larger, more viscous reaction volume. |
Process Safety:
-
Inerting: Failure to maintain an inert atmosphere can lead to catalyst deactivation and potential fire hazards, especially with pyrophoric palladium on carbon catalysts or when handling residual hydrogen from other processes.[9]
-
Exotherm Management: The Sonogashira coupling can be exothermic. Slow addition of the alkyne and robust temperature control are essential to prevent a runaway reaction.
-
Waste Disposal: Palladium-containing waste streams must be handled and disposed of according to local regulations for heavy metals.[11]
Analytical Characterization
To ensure the final product meets the required specifications, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and the absence of key impurities (e.g., residual TMS groups or starting materials).
-
Mass Spectrometry (MS): Verifies the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product, typically expressed as a percentage area.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
References
- Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. (n.d.). Google Cloud.
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. (2024). ACS Engineering Au.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). MDPI. Retrieved January 25, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Retrieved January 25, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]
-
Water Purification Methods. (n.d.). Atlas Scientific. Retrieved January 25, 2026, from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Preparation of ethynylpyridine macrocycles by oxidative coupling of an ethynylpyridine trimer with terminal acetylenes. (2011). PubMed. Retrieved January 25, 2026, from [Link]
-
Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 25, 2026, from [Link]
-
Standard Operating Procedure. (2017). UCLA EH&S. Retrieved January 25, 2026, from [Link]
-
OA Guide to Water Purification. (n.d.). Princeton University. Retrieved January 25, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]
- Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
-
MATERIAL SAFETY DATA SHEET. (n.d.). ESPI Metals. Retrieved January 25, 2026, from [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 25, 2026, from [Link]
-
Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. (2015). PubMed. Retrieved January 25, 2026, from [Link]
-
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. (n.d.). Nature. Retrieved January 25, 2026, from [Link]
-
Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved January 25, 2026, from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. Retrieved January 25, 2026, from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. honrel.com [honrel.com]
- 10. mdpi.com [mdpi.com]
- 11. louisville.edu [louisville.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 5-Ethynyl-2-methylpyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to use 5-ethynyl-2-methylpyridine in Sonogashira coupling reactions. The unique electronic and coordinating properties of pyridine-containing substrates can present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve robust, high-yielding results.
Section 1: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the Sonogashira coupling of 5-ethynyl-2-methylpyridine.
Question 1: My reaction shows little to no conversion of the starting material. What are the most likely causes and how do I fix it?
Answer: Low or no conversion is the most frequent issue and typically points to a problem with one of the core components of the catalytic system or the reaction environment.
-
Causality—Catalyst Inactivity: The active Pd(0) species is the engine of this reaction. If it fails to form or is rapidly deactivated, the catalytic cycle will not proceed[1]. The Pd(II) precatalysts often used, such as PdCl₂(PPh₃)₂, require in-situ reduction to Pd(0), which can be inefficient if conditions are not optimal[1]. Furthermore, the pyridine nitrogen in your substrate or product can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: The Sonogashira reaction, especially the copper co-catalyst and the Pd(0) species, is sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen). Using freeze-pump-thaw cycles for the solvent is highly recommended for sensitive reactions[2].
-
Assess Reagent Quality:
-
Palladium Precatalyst: Use a fresh, reputable source. Older catalysts can have reduced activity.
-
Copper(I) Iodide (CuI): CuI should be off-white or light tan. If it is green or brown, it has likely oxidized to Cu(II), which is ineffective and can even hinder the reaction. Purchase fresh CuI or purify it if necessary.
-
Amine Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can degrade over time. Use a freshly opened bottle or distill the amine prior to use[2].
-
Solvent: Ensure you are using anhydrous, peroxide-free solvents. THF, for example, is notorious for forming peroxides which can interfere with the catalyst[2].
-
-
Consider a Different Palladium Source: If using a Pd(II) source, consider switching to a dedicated Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step. However, be aware that Pd(0) sources are generally less stable to air.
-
Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading (e.g., from 1 mol% to 2 mol% Pd) can help determine if catalyst concentration is the limiting factor. However, this is not an ideal long-term solution.
-
Question 2: My desired product is forming, but I'm getting a significant amount of a side product that appears to be the dimer of 5-ethynyl-2-methylpyridine. What is this and how can I prevent it?
Answer: This side product is almost certainly the result of alkyne homocoupling, often referred to as Glaser or Hay coupling. This is a classic side reaction in Sonogashira chemistry.
-
Causality—The Role of Copper and Oxygen: The copper(I) co-catalyst, which is intended to form a copper acetylide intermediate to facilitate transmetalation to palladium, can also promote the oxidative dimerization of terminal alkynes in the presence of oxygen[1][3]. This process consumes your valuable alkyne and reduces the overall yield of the desired cross-coupled product.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. The presence of dissolved oxygen is the primary driver for Glaser coupling[3]. Ensure your solvent and reaction mixture are thoroughly deoxygenated before and during the reaction. Maintaining a positive pressure of inert gas is essential.
-
Minimize Copper Loading: While essential for the reaction rate under many conditions, excess copper can accelerate homocoupling. Use the minimal effective amount of CuI, typically 0.5 to 2 mol%.
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to eliminate its cause. Copper-free Sonogashira protocols are well-established and highly effective, though they may require adjustments to other parameters[1][4]. This is often the preferred method for substrates prone to homocoupling. (See Protocol 2 below).
-
Question 3: My reaction mixture turns black and a precipitate forms, leading to a stalled reaction. What is happening?
Answer: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into palladium black[2]. This is an agglomeration of palladium atoms that are no longer catalytically active, effectively removing the catalyst from the reaction cycle.
-
Causality—Ligand Dissociation and Agglomeration: The phosphine ligands (like PPh₃) stabilize the palladium center. At elevated temperatures or in certain solvents, these ligands can dissociate, leaving the palladium atoms exposed and prone to aggregation[5]. The choice of ligand and solvent plays a crucial role in catalyst stability. Anecdotal evidence suggests THF can promote the formation of palladium black in some cases[2].
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition. Determine the lowest effective temperature for your coupling. It may be possible to run the reaction at room temperature, albeit for a longer duration[3].
-
Change the Ligand: Triphenylphosphine (PPh₃) is common but not always optimal. More electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos, can form more stable palladium complexes that are less prone to decomposition[5].
-
Modify the Solvent: Switch from THF to a solvent like DMF, NMP, or simply use the amine base (e.g., Et₃N) as the solvent, which can sometimes lead to better catalyst stability and solubility[2][6].
-
Use a Pre-formed, Stable Catalyst: Consider using more robust, pre-formed palladium complexes like PdCl₂(dppf) or catalysts incorporating N-heterocyclic carbene (NHC) ligands, which are known for their high stability[1].
-
Question 4: Purification of my final product is challenging. It streaks on the silica gel column and I suspect metal contamination. How can I improve my workup procedure?
Answer: This is a common issue with nitrogen-containing heterocycles like pyridine. The lone pair on the pyridine nitrogen can chelate to residual palladium and copper, making chromatographic purification difficult and contaminating your final product.
-
Causality—Metal Chelation: The basic nitrogen of the pyridine ring acts as a Lewis base, forming stable complexes with the Lewis acidic metal catalysts (Pd and Cu). These metal-product adducts can have different chromatographic behavior than the pure product.
-
Troubleshooting Steps:
-
Aqueous Acid Wash: Before extraction, wash the organic layer with a dilute aqueous solution of a mild acid like ammonium chloride (NH₄Cl) or a very dilute (e.g., 1%) HCl solution. This will protonate the pyridine nitrogen, breaking the chelation with the metal.
-
Ammonia Wash: A wash with aqueous ammonia can help remove copper salts by forming the soluble tetraamminecopper(II) complex.
-
Use a Metal Scavenger: After the reaction is complete, add a metal scavenger resin (e.g., thiol-functionalized silica) to the crude reaction mixture and stir for a few hours. These resins selectively bind to palladium and copper, which can then be removed by simple filtration.
-
Filtration through Celite®: Before concentrating the reaction mixture, filter it through a plug of Celite® or silica gel to remove palladium black and other insoluble materials.
-
Section 2: FAQs for Advanced Optimization
FAQ 1: What is the best combination of palladium precatalyst and ligand for coupling with a 2-substituted pyridine derivative?
For heteroaromatic halides, especially those with coordinating atoms near the reaction site, the choice of ligand is critical to balance reactivity and stability. While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, consider using more advanced catalytic systems for higher efficiency and reliability. Bulky, electron-rich phosphine ligands are often superior as they promote the rate-limiting oxidative addition step and stabilize the active catalyst[5].
| Catalyst/Ligand System | Key Advantages | Considerations |
| PdCl₂(PPh₃)₂ / PPh₃ | Inexpensive, readily available. | Prone to decomposition at higher temperatures. |
| Pd(OAc)₂ / P(t-Bu)₃ | Highly active for less reactive bromides. | Air-sensitive ligand, requires careful handling. |
| PdCl₂(dppf) | Robust, stable catalyst. Good for many heterocycles. | Can be more expensive. |
| Pd₂(dba)₃ / XPhos or SPhos | "Buchwald ligands"; excellent for challenging couplings. | High cost, but often provides the best results. |
FAQ 2: Should I use a copper co-catalyst? What are the pros and cons of copper-free systems?
The decision to use copper is a critical optimization parameter.
-
Copper-Catalyzed Sonogashira:
-
Copper-Free Sonogashira:
For 5-ethynyl-2-methylpyridine, starting with a copper-free approach is highly recommended to avoid the homocoupling byproduct, which can be difficult to separate from the desired product.
Section 3: Mechanistic Overview & Visualizations
The Sonogashira coupling proceeds via two interconnected catalytic cycles[5]. Understanding this mechanism helps in diagnosing problems. For instance, if the palladium cycle is stalled (e.g., failed oxidative addition), no product will form. If the copper cycle is inefficient or compromised by oxygen, you will see homocoupling.
Caption: A decision tree for troubleshooting common issues.
Section 4: Recommended Experimental Protocols
The following protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a good starting point but be vigilant for Glaser homocoupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (e.g., 2-bromo-5-iodopyridine, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add anhydrous, degassed triethylamine (5 mL). Stir the mixture for 5 minutes to allow for dissolution.
-
Alkyne Addition: Add 5-ethynyl-2-methylpyridine (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues. Wash the organic phase with saturated aqueous NH₄Cl (2 x 15 mL), then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is highly recommended for 5-ethynyl-2-methylpyridine to avoid homocoupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane, 5 mL) via syringe.
-
Alkyne Addition: Add 5-ethynyl-2-methylpyridine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction to 80-100 °C. The higher temperature is often necessary in the absence of copper. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Provides a detailed mechanistic overview, including the role of ligands and the debate on the active catalytic species. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Reviews the broad utility of the reaction, catalyst systems, and the issue of alkyne homocoupling. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Offers a comprehensive overview of the reaction, its mechanism, variations (including copper-free), and common drawbacks like Glaser coupling. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. Discusses the mechanism of copper-free Sonogashira coupling and optimization of reaction parameters like base and temperature. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Provides numerous literature examples and specific catalyst systems for coupling aryl bromides. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). PMC, NIH. Details experimental conditions for coupling various heteroaryl halides, including solvent and base screening. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). A practical discussion forum thread highlighting common real-world failures, such as reagent quality, degassing, and catalyst decomposition. [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008). Discusses the rationale and development of copper-free protocols to avoid Glaser coupling. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC, NIH. (n.d.). Provides a general overview of copper-free Sonogashira reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethynyl-2-methylpyridine Click Chemistry
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-ethynyl-2-methylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is structured to provide in-depth, field-proven insights into potential challenges and side reactions, moving beyond a simple protocol to explain the underlying chemistry and logic of troubleshooting.
The presence of the pyridine ring in the alkyne substrate introduces specific considerations that are not always present with simpler aliphatic or aromatic alkynes. The lone pair of electrons on the pyridine nitrogen can interact with the copper catalyst, leading to unique challenges. This guide addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Yield
This is the most frequently encountered issue. A low yield of the desired 1,2,3-triazole product can stem from several factors, often related to the stability and activity of the copper(I) catalyst.
Question 1: My reaction has stalled or is giving very low conversion to the desired triazole product. What is the most likely cause?
Answer: The most probable cause is the deactivation of the catalytic system. The active catalyst in CuAAC is copper(I), which is prone to oxidation to the inactive copper(II) state, especially in the presence of oxygen.[1][2] Furthermore, the pyridine nitrogen of your substrate, 5-ethynyl-2-methylpyridine, can act as a ligand and sequester the copper catalyst, effectively removing it from the catalytic cycle.[3]
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen:
-
Causality: Dissolved oxygen in the reaction solvent is the primary culprit for oxidizing Cu(I) to Cu(II). This not only deactivates the catalyst for the click reaction but also promotes the undesired alkyne homocoupling (see Section 2).[1]
-
Protocol: Before adding your copper source and reducing agent, thoroughly degas your solvent(s). This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Maintain a positive pressure of inert gas over the reaction for its duration.
-
-
Verify the Integrity of the Reducing Agent:
-
Causality: Sodium ascorbate is the most common reducing agent used to generate and maintain the Cu(I) oxidation state from a more stable Cu(II) precursor (like CuSO₄).[1][2] Over time, solid sodium ascorbate can degrade through oxidation. If your reducing agent is old or has been improperly stored, it may not be effective.
-
Protocol: Always use a freshly prepared aqueous solution of sodium ascorbate. If you suspect your solid stock is degraded, use a fresh bottle.
-
-
Address Potential Catalyst Sequestration by the Pyridine Substrate:
-
Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the copper center. This is a known issue with substrates containing potential chelating groups (e.g., His-tags in proteins).[3] This binding can form a stable complex that is catalytically inactive or has significantly reduced activity.
-
Protocol - Incremental Copper Addition: If you suspect catalyst sequestration, try adding a slight excess of the copper catalyst and ligand. Instead of adding the full amount at the start, add a second aliquot of the catalyst/ligand/ascorbate solution if the reaction stalls (as monitored by TLC or LC-MS).
-
Protocol - Sacrificial Metal: In complex systems where sequestration is a major issue, the addition of a sacrificial metal ion like Zn(II) can sometimes be effective.[3] Zinc can preferentially bind to the chelating sites, leaving the copper free to catalyze the reaction. This should be considered an advanced troubleshooting step and may require significant optimization.
-
Question 2: I am using a pre-made Cu(I) source (e.g., CuI, CuBr) and still see low yield. Why?
Answer: While using a Cu(I) salt bypasses the need for in-situ reduction, these salts are still highly susceptible to oxidation if oxygen is not rigorously excluded. Furthermore, the solubility of simple Cu(I) salts in common organic solvents can be low, leading to a low concentration of active catalyst in the solution phase. The formation of unreactive polynuclear copper acetylide aggregates can also be an issue, which is often mitigated by the use of a stabilizing ligand.[1]
Troubleshooting Steps:
-
Ligand Addition is Crucial:
-
Causality: Ligands serve two primary purposes: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they prevent the formation of inactive copper acetylide polymers.[1] For reactions in aqueous or mixed aqueous/organic systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly effective.[2] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
-
Protocol: Premix your Cu(I) or Cu(II) salt with the ligand before adding it to the reaction mixture. This allows for the formation of the catalytically active complex. Recommended ratios can vary, but a Ligand:Cu ratio of 1:1 to 5:1 is a good starting point for optimization.[3]
-
-
Solvent Choice and Reagent Purity:
-
Causality: The reaction is known to proceed well in a variety of solvents, but the choice can impact reaction rates and solubility of all components. Water is known to accelerate the reaction.[4] Impurities in reagents or solvents can also interfere with the catalyst.
-
Protocol: Use high-purity or anhydrous solvents. Common solvent systems include tBuOH/H₂O, DMSO, DMF, and THF. If solubility of your azide or alkyne is an issue, a co-solvent system is recommended.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Category 2: Observation of Side Products
While CuAAC is known for its high selectivity, side reactions can occur, especially under non-optimal conditions.
Question 3: My TLC/LC-MS shows a major byproduct. It appears to have approximately double the mass of my starting alkyne. What is it?
Answer: You are likely observing the formation of a 1,3-diyne, which is the product of oxidative alkyne homocoupling, also known as the Glaser-Hay coupling.[1] This is the most common side reaction for terminal alkynes in the presence of copper catalysts and an oxidant (typically atmospheric oxygen).
Mechanism of Glaser Coupling:
-
Two molecules of the terminal alkyne (5-ethynyl-2-methylpyridine) coordinate to copper centers.
-
In the presence of an oxidant (O₂), the copper facilitates the coupling of the two alkyne molecules at the terminal carbon, forming a symmetric 1,3-diyne.
-
This process consumes your starting material and can become the dominant pathway if the CuAAC reaction is slow or if significant amounts of Cu(II) and oxygen are present.
Caption: Competing pathways: CuAAC cycle vs. Glaser homocoupling.
Preventative Measures for Glaser Coupling:
-
Strict Anaerobic Conditions: As detailed above, thoroughly degassing your solvents and maintaining an inert atmosphere is the most effective way to prevent this side reaction.
-
Sufficient Reducing Agent: Ensure you are using an adequate amount of fresh sodium ascorbate (typically 5-10 mol% is sufficient, but in problematic cases, it can be increased). The ascorbate rapidly reduces any adventitious oxygen and keeps the copper in the +1 oxidation state, disfavoring the oxidative coupling pathway.[1][4]
-
Order of Addition: A common practice is to add the copper source to the mixture of azide and alkyne in the degassed solvent before adding the sodium ascorbate solution. This ensures the reducing agent is introduced into a system ready for the catalytic cycle.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) to Cu(II), which inhibits CuAAC and promotes Glaser coupling. |
| Copper Source | CuSO₄·5H₂O or Cu(OAc)₂ | Stable, inexpensive Cu(II) salts that are reduced in situ. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state and scavenges dissolved oxygen. Use a freshly prepared solution. |
| Ligand | THPTA (aqueous) / TBTA (organic) | Stabilizes Cu(I) and accelerates the reaction, preventing catalyst deactivation and aggregation. |
| Solvents | Degassed tBuOH/H₂O, DMSO, DMF | Common solvents that facilitate the reaction; degassing is critical. |
Table 1: Recommended Reaction Parameters to Minimize Side Reactions.
Experimental Protocols
Protocol 1: Standard CuAAC of 5-Ethynyl-2-methylpyridine
This protocol is a robust starting point for the click reaction, designed to minimize common side reactions.
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the azide (1.0 eq) and 5-ethynyl-2-methylpyridine (1.05-1.2 eq).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water) to achieve a final concentration of approximately 0.1 M.
-
-
Degassing:
-
Seal the vessel with a septum and sparge the solution with argon or nitrogen gas for 20 minutes while stirring.
-
-
Catalyst Preparation (Premix):
-
In a separate small vial, prepare the catalyst solution. For a reaction in 10 mL of solvent, mix 250 µL of a 0.1 M aqueous solution of CuSO₄·5H₂O with 500 µL of a 0.1 M aqueous solution of THPTA (provides a 2:1 ligand-to-copper ratio). Vortex briefly.
-
-
Reaction Initiation:
-
Using a syringe, add the premixed catalyst solution to the reaction vessel.
-
Immediately following, add 500 µL of a freshly prepared 1.0 M aqueous solution of sodium ascorbate.
-
-
Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours). The reaction is often complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The copper catalyst can often be removed by washing the organic layer with an aqueous solution of EDTA or by passing the crude product through a short plug of silica gel.
-
References
-
Díez-González, S. (2011). Well-Defined Copper(I) Complexes for Click Azide–Alkyne Cycloaddition Reactions: One Click Beyond. Catalysis Science & Technology, 1, 166–178. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(35), 6762-6776. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
How to avoid polymerization of 5-Ethynyl-2-methylpyridine
Technical Support Center: 5-Ethynyl-2-methylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Ethynyl-2-methylpyridine. This guide is designed to provide in-depth, experience-based advice to help you successfully handle, store, and utilize this versatile reagent while avoiding the common pitfall of unintended polymerization. As Senior Application Scientists, we understand that experimental success hinges on a deep understanding of reagent stability and reactivity. This resource consolidates critical information, troubleshooting advice, and best practices to ensure the integrity of your material and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My 5-Ethynyl-2-methylpyridine has turned yellow/brown and become viscous. What happened?
This is a classic sign of polymerization. 5-Ethynyl-2-methylpyridine, like many terminal alkynes, is susceptible to self-polymerization, especially when exposed to heat, light, air (oxygen), or metal contaminants.[1][2] The discoloration and increased viscosity indicate the formation of oligomers and polymers, which can be detrimental to your subsequent reactions. The terminal ethynyl group (C≡C-H) is highly reactive and can link together, often via radical-mediated pathways, to form conjugated polyene structures, which are intensely colored.
Q2: What is the primary cause of polymerization for this compound?
The primary driver is the high reactivity of the terminal alkyne. Polymerization can be initiated by several factors:
-
Heat and Light: Provide the activation energy for initiating polymerization.
-
Oxygen: Can initiate the formation of peroxide radicals, which are potent initiators for radical polymerization.[3][4]
-
Metal Contaminants: Transition metals, particularly copper and silver, can form unstable acetylides that can decompose and initiate explosive polymerization or catalyze coupling reactions (e.g., Glaser coupling).[1][5] It is crucial to avoid these metals.
-
Strong Bases: While used in some alkyne reactions, strong bases can deprotonate the terminal alkyne, and the resulting acetylide can act as a nucleophile to initiate anionic polymerization.
Q3: How should I properly store 5-Ethynyl-2-methylpyridine to maximize its shelf life?
Proper storage is the most critical step in preventing polymerization. Adherence to the correct conditions is not merely a suggestion but a requirement for maintaining the compound's integrity.
| Storage Condition | Recommendation | Rationale & Scientific Principle |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of polymerization. Avoid freezing, as this can cause inhibitor crystallization and create localized areas of unstabilized monomer. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the formation of peroxide radicals which are key initiators of polymerization.[3] A positive pressure of inert gas is ideal. |
| Light | Amber/Opaque Container | Protects the compound from UV light, which can provide the energy to initiate radical chain reactions. |
| Container | Tightly sealed, clean glass bottle. | Prevents exposure to atmospheric moisture and oxygen. Ensure the container and cap liner are free from metal contaminants.[6][7] |
Q4: The product datasheet mentions an inhibitor. What is it and why is it there?
Commercially available 5-Ethynyl-2-methylpyridine is typically supplied with a small amount of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), to prevent polymerization during shipping and storage.[3][4][8] These molecules function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate. Phenolic inhibitors like MEHQ are particularly effective in the presence of trace oxygen.[3][4][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: I observe an unexpected byproduct with double the mass in my reaction.
-
Probable Cause: You are likely observing the result of Glaser coupling, a common side reaction for terminal alkynes catalyzed by copper salts in the presence of an oxidant (like air).[10] This results in the formation of a symmetrical diyne.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated before use.
-
Use of Reducing Agents: If your reaction involves copper catalysis (e.g., CuAAC "click" chemistry), the addition of a reducing agent like sodium ascorbate can help maintain copper in the Cu(I) oxidation state and prevent the Cu(II)-mediated Glaser coupling.[10]
-
Ligand Choice: In copper-catalyzed reactions, the choice of ligand can influence the rate of Glaser coupling.[10]
-
Issue 2: My reaction is sluggish or fails, even with fresh material.
-
Probable Cause: The polymerization inhibitor (e.g., MEHQ) is interfering with your reaction chemistry, particularly if it involves radical intermediates or catalysts sensitive to phenols.
-
Solution: The inhibitor must be removed immediately prior to use. See the detailed protocol below. Never store the uninhibited compound.
Experimental Protocols & Best Practices
Workflow for Handling 5-Ethynyl-2-methylpyridine
The following diagram outlines the critical decision-making and handling process for this reagent.
Caption: Decision workflow for handling 5-Ethynyl-2-methylpyridine.
Protocol: Inhibitor Removal by Short-Path Flash Chromatography
This procedure is designed for the rapid removal of phenolic inhibitors (like MEHQ or BHT) immediately before using the alkyne in a reaction.
Materials:
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Anhydrous solvents (e.g., Hexane, Ethyl Acetate), deoxygenated
-
Inert gas supply (Argon or Nitrogen)
-
Clean, dry collection flasks
Procedure:
-
Prepare the Column:
-
Dry-pack a small column with silica gel under a stream of inert gas. The amount of silica should be about 20-30 times the weight of the alkyne.
-
Settle the silica by tapping the column gently.
-
Pre-elute the column with your chosen non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate), ensuring it is deoxygenated.
-
-
Load the Sample:
-
Dissolve the required amount of 5-Ethynyl-2-methylpyridine in a minimal amount of the eluent.
-
Carefully load the solution onto the top of the silica bed under a positive pressure of inert gas.
-
-
Elution:
-
Elute the compound from the column using positive pressure from the inert gas line. The alkyne is significantly less polar than the phenolic inhibitor and will elute first.
-
Collect fractions and monitor by TLC (staining with potassium permanganate can visualize the alkyne).
-
-
Solvent Removal & Immediate Use:
-
Combine the fractions containing the pure alkyne.
-
Remove the solvent under reduced pressure (rotary evaporator), being careful not to heat the sample.
-
Crucially, use the resulting purified, uninhibited alkyne immediately. Do not attempt to store it. Any leftover material should be disposed of according to your institution's hazardous waste guidelines.
-
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Retrieved from NJ.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638197, 5-Ethynyl-2-methylpyridine. Retrieved from PubChem. [Link]
-
Al-qaisi, A. A., Al-hilaly, Y. K., & Al-keraguly, M. S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC, National Institutes of Health. [Link]
-
IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. Retrieved from IChemE. [Link]
-
ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from ResearchGate. [Link]
-
Wang, H., et al. (2019). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. Organic Letters, ACS Publications. [Link]
-
Abo, M., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC, National Institutes of Health. [Link]
-
Mondal, P., & Ramakrishnan, S. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed. [Link]
-
Chad's Prep. (2020, December 6). 9.4 Reduction of Alkynes. YouTube. [Link]
-
Zhang, X., et al. (2025). 1,1-polymerization of acetylene. PMC, National Institutes of Health. [Link]
-
AIMS. (n.d.). Hazards of Acetylene Gas. [Link]
-
ResearchGate. (2020, June 15). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. [Link]
-
ResearchGate. (2025, August 9). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
-
Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
Triveni Chemicals. (2025, September 23). 5-Ethyl-2-Methylpyridine - Material Safety Data Sheet (MSDS). [Link]
-
JACS Au. (n.d.). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Airgas. (2025, March 28). Acetylene - Safety Data Sheet. [Link]
-
Journal of the American Chemical Society. (n.d.). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
InKemia. (n.d.). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. [Link]
-
Chemical Engineering Transactions. (n.d.). On the Hazard Investigation of Polymerizing Substances through Experimental Methods and Theoretical Chemistry. [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
-
The Organic Chemistry Tutor. (2019, January 2). Alkyne reduction reactions. YouTube. [Link]
-
ResearchGate. (2025, August 6). Copper(I) Alkyne and Alkynide Complexes. [Link]
-
American Chemical Society. (2023, August 13). How does Copper change the pKa of alkynes in water?. [Link]
-
MDPI. (2020, December 22). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). [Link]
-
ChemRxiv. (n.d.). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. [Link]
-
University of Wisconsin-Madison. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU). Environment, Health & Safety. [Link]
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- 2. Hazards of Acetylene Gas - Acetylene Plant [acetyleneplant.net]
- 3. fluoryx.com [fluoryx.com]
- 4. nbinno.com [nbinno.com]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Ethynyl-2-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile building block. My aim is to equip you with the knowledge to navigate the nuances of its handling in common synthetic transformations, ensuring the success and reproducibility of your experiments.
Introduction: The Dual Personality of 5-Ethynyl-2-methylpyridine
5-Ethynyl-2-methylpyridine is a valuable reagent in medicinal chemistry and materials science, primarily due to its terminal alkyne and pyridine functionalities. These reactive sites allow for its incorporation into a wide array of molecular architectures through powerful cross-coupling reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
However, the pyridine nitrogen and the 2-methyl group introduce a layer of complexity that can significantly influence reaction outcomes. The choice of solvent, in particular, is a critical parameter that can dictate the success or failure of a reaction by affecting solubility, catalyst stability, reaction rates, and the prevalence of side reactions. This guide will delve into these solvent effects, providing practical solutions to common challenges.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. When working with 5-Ethynyl-2-methylpyridine, several solvent-related issues can arise.
FAQ 1: My Sonogashira coupling of 5-Ethynyl-2-methylpyridine is sluggish or fails completely. What role could the solvent be playing?
Low or no conversion in a Sonogashira coupling involving a pyridine substrate can often be traced back to the solvent system. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The solvent must be chosen to not only dissolve the reactants but also to modulate this interaction.
Troubleshooting Steps:
-
Evaluate Solvent Polarity:
-
Aprotic Polar Solvents (e.g., DMF, NMP, Acetonitrile): These solvents are often good choices as they can help to dissolve the organometallic intermediates. However, in some cases, their strong coordinating ability can compete with the substrate for binding to the palladium center, leading to catalyst inhibition. If you are using a highly coordinating solvent and observing low reactivity, consider switching to a less coordinating one.
-
Ethereal Solvents (e.g., THF, Dioxane): These are common solvents for Sonogashira reactions. However, be aware that THF has been anecdotally reported to promote the decomposition of some palladium catalysts to palladium black, especially at elevated temperatures.[1]
-
Nonpolar Aromatic Solvents (e.g., Toluene, Xylene): These are generally less coordinating and can be effective, particularly at higher temperatures. Ensure your reactants are sufficiently soluble.
-
Amine as Solvent/Co-solvent (e.g., Triethylamine, Diisopropylamine): While the amine is a necessary base, using it as the primary solvent or in a high ratio can sometimes be detrimental due to its coordinating properties. A common starting point is a 1:1 to 2:1 mixture of a non-coordinating solvent like toluene or THF with the amine base.
-
-
Ensure Anhydrous and Degassed Conditions: The presence of water and oxygen can have a significant negative impact on the catalyst's activity and can promote side reactions.[1][2] Always use freshly distilled or anhydrous solvents and thoroughly degas the reaction mixture.
-
Consider the Base: The choice of amine base is also critical and is solvent-dependent. Triethylamine is common, but bulkier bases like diisopropylethylamine (DIPEA) or diisopropylamine can sometimes be more effective, especially if you suspect steric hindrance around the pyridine nitrogen is an issue.
Workflow for Troubleshooting a Failed Sonogashira Reaction
Caption: A decision-making workflow for troubleshooting failed Sonogashira couplings.
FAQ 2: I am observing a significant amount of a side product that appears to be the dimer of 5-Ethynyl-2-methylpyridine. How can I prevent this?
This side product is the result of Glaser-Hay homocoupling, a common issue in Sonogashira reactions.[1] It is primarily caused by the copper(I) co-catalyst in the presence of oxygen. The choice of solvent can influence the extent of this side reaction.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Degassing the solvent and reagents is essential. The freeze-pump-thaw method is highly effective.
-
Copper-Free Conditions: The copper co-catalyst is often the main culprit in promoting homocoupling.[1] Switching to a copper-free Sonogashira protocol can eliminate this side product. This often requires the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.
-
Solvent Choice: While less direct, the solvent can play a role. In some systems, less polar solvents may reduce the rate of homocoupling compared to highly polar, coordinating solvents.
-
Slow Addition of the Alkyne: Adding the 5-Ethynyl-2-methylpyridine slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
| Parameter | Effect on Homocoupling | Recommended Action |
| Oxygen | Major promoter | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. |
| Copper(I) Co-catalyst | Essential for the reaction but also promotes homocoupling | Consider using a copper-free protocol. If copper is necessary, use the minimum effective amount. |
| Solvent Polarity | Can influence reaction rates and side reactions | If homocoupling is severe in a polar solvent like DMF, try a less polar solvent such as toluene or THF. |
| Alkyne Concentration | High local concentration can favor homocoupling | Add the 5-Ethynyl-2-methylpyridine solution dropwise over a period of time. |
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming 1,2,3-triazoles. The solvent plays a crucial role in stabilizing the copper(I) catalyst and ensuring a smooth reaction.
FAQ 3: My CuAAC reaction with 5-Ethynyl-2-methylpyridine is slow and gives low yields. How can I optimize the solvent?
The efficiency of a CuAAC reaction is highly dependent on the solvent's ability to facilitate the catalytic cycle. The choice of solvent can impact the solubility of the copper catalyst and the reactants, as well as the reaction rate.
Solvent Considerations for CuAAC:
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., water, t-BuOH/water, ethanol): These are often excellent choices for CuAAC reactions. Water can accelerate the reaction, and mixtures like t-BuOH/water are very common for improving the solubility of organic substrates.[3][4]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are also widely used and can be very effective.[5] They are particularly useful when dealing with substrates that have poor solubility in aqueous media.
-
-
Catalyst and Ligand Solubility: The chosen solvent must be able to dissolve the copper source (e.g., CuSO₄·5H₂O, CuI) and any stabilizing ligands (e.g., TBTA, THPTA). Inadequate solubility of the catalyst can lead to a heterogeneous mixture and poor catalytic activity.
-
Potential for Side Reactions: While less common than in Sonogashira couplings, the pyridine nitrogen in 5-Ethynyl-2-methylpyridine can interact with the copper catalyst. In some cases, this can lead to catalyst sequestration. Using a suitable ligand can help to prevent this.
Experimental Protocol: A General Procedure for CuAAC with 5-Ethynyl-2-methylpyridine
This protocol provides a robust starting point for the CuAAC reaction.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and 5-Ethynyl-2-methylpyridine (1.0-1.2 eq) in a suitable solvent (e.g., 1:1 t-BuOH/water or DMF).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.1 eq).
-
-
Reaction Execution:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution. The reaction mixture will often change color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 3: General Considerations and Best Practices
Purity of 5-Ethynyl-2-methylpyridine
The purity of your starting material is paramount. Impurities from the synthesis of 5-Ethynyl-2-methylpyridine can interfere with catalytic reactions. For instance, residual palladium from a previous coupling step could affect subsequent transformations. It is advisable to purify the starting material by column chromatography or distillation before use.
The Influence of the 2-Methyl Group
The methyl group at the 2-position of the pyridine ring can exert a steric influence. While generally not prohibitive, it may slow down reactions with very bulky coupling partners or catalysts. In such cases, increasing the reaction temperature or using a less sterically hindered ligand might be beneficial.
Solvent Properties and Their Impact
The following diagram illustrates the general influence of solvent properties on the reactivity of 5-Ethynyl-2-methylpyridine in cross-coupling reactions.
Caption: A summary of the pros and cons of different solvent classes.
By carefully considering the choice of solvent and being mindful of the potential pitfalls, researchers can effectively harness the synthetic potential of 5-Ethynyl-2-methylpyridine. This guide provides a starting point for troubleshooting and optimization, and I encourage you to use it as a reference to enhance the success of your experimental work.
References
-
PubChem. 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information. [Link]
-
Reddy, K. S., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(15), 5845-5847. [Link]
-
Priya, S., et al. (2018). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Chemistry of Heterocyclic Compounds, 54(10), 990-991. [Link]
-
Ribeiro, A. P. C., et al. (2020). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 25(1), 151. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(31), 4437-4444. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
Sliwa, D., et al. (2015). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Advances, 5(104), 85461-85468. [Link]
-
Nawara, K., et al. (2013). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Physical Chemistry Chemical Physics, 15(46), 20190-20202. [Link]
-
Boyd, S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16066-16078. [Link]
-
Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48209-48220. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Wu, C.-Y., et al. (2014). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 19(12), 21337-21351. [Link]
-
ResearchGate. (2014). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
ScienceMadness. (2007). Potential Sonogashira Reaction Problems?. [Link]
-
ResearchGate. (2019). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]
-
ResearchGate. (2016). Optimization of the click reaction conditions. [Link]
-
Jia, J., et al. (2018). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 140(17), 5891-5897. [Link]
-
Chladek, J., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(24), 6066-6069. [Link]
-
Quiroga, M. J., & Insuasty, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5049-5064. [Link]
-
Cintas, P., et al. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 20(4), 5586-5633. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Ballarotto, M., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(8), 2015. [Link]
-
Brzezinska, J., et al. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE, 13(9), e0203604. [Link]
-
Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Organic & Biomolecular Chemistry, 10(27), 5246-5256. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
ResearchGate. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]
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Technical Support Center: Characterization of Impurities in 5-Ethynyl-2-methylpyridine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethynyl-2-methylpyridine. As a crucial building block in pharmaceutical and materials science, the purity of this compound is paramount. This guide provides in-depth troubleshooting and characterization assistance for impurities that may arise during its synthesis, primarily focusing on the widely employed Sonogashira coupling reaction.
I. Understanding the Synthesis and Potential Impurities
The synthesis of 5-Ethynyl-2-methylpyridine most commonly proceeds via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine or 5-iodo-2-methylpyridine) with a protected or unprotected acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2]
A common and effective strategy to avoid the prevalent issue of alkyne homocoupling is the use of a protected alkyne, such as trimethylsilylacetylene (TMSA). This approach introduces a subsequent deprotection step to yield the final product.[3]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 5-Ethynyl-2-methylpyridine and provides actionable troubleshooting steps.
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?
Answer: Incomplete conversion of the starting material, 5-halo-2-methylpyridine, is a frequent observation. Several factors can contribute to this:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] The phosphine ligands on the palladium catalyst can also be oxidized, leading to catalyst deactivation.
-
Insufficient Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[3][4] Ensure the base is of high purity and used in sufficient excess.
-
Poor Reagent Quality: The purity of the 5-halo-2-methylpyridine and the acetylene source is critical. Impurities in the starting materials can inhibit the catalyst.
-
Low Reaction Temperature: While some Sonogashira couplings proceed at room temperature, reactions involving less reactive aryl bromides may require heating to achieve a reasonable reaction rate.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Sonogashira coupling.
FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer: This is a classic sign of alkyne homocoupling, a common side reaction in Sonogashira couplings known as the Glaser coupling. This reaction leads to the formation of a symmetrical diyne from two molecules of the terminal alkyne. The presence of a copper(I) co-catalyst and oxygen can promote this side reaction.[5]
Prevention Strategies:
-
Use a Protected Alkyne: Employing a protected alkyne like trimethylsilylacetylene (TMSA) is the most effective way to prevent homocoupling. The TMS group is then removed in a subsequent step.[3]
-
Copper-Free Conditions: While often leading to slower reaction rates, performing the Sonogashira coupling without a copper co-catalyst can minimize Glaser coupling.[5]
-
Strictly Anaerobic Conditions: Thoroughly degassing all reagents and maintaining a robust inert atmosphere will disfavor the oxidative homocoupling pathway.
Impurity Profile: Homocoupling Product
| Impurity Name | Structure | Common Name | Formation Pathway |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne | (CH₃)₃Si-C≡C-C≡C-Si(CH₃)₃ | Bis(TMS)acetylene | Glaser homocoupling of TMSA |
FAQ 3: After the deprotection of the TMS-protected intermediate, I see three spots on my TLC/peaks in my LC-MS. What are they?
Answer: When using the TMSA route, a common issue is incomplete deprotection. The three species you are likely observing are:
-
Product: 5-Ethynyl-2-methylpyridine
-
Starting Material: 5-((Trimethylsilyl)ethynyl)-2-methylpyridine
-
Potential Byproduct: Unreacted 5-halo-2-methylpyridine (if the initial coupling was incomplete).
Troubleshooting Deprotection:
-
Choice of Desilylating Agent: Tetrabutylammonium fluoride (TBAF) is a common reagent for TMS deprotection.[3] Other fluoride sources like cesium fluoride (CsF) or potassium fluoride can also be used.[6][7]
-
Reaction Time and Temperature: Ensure the deprotection reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. Gentle heating may be required.
-
Stoichiometry of Reagent: Use a sufficient excess of the desilylating agent to ensure complete removal of the TMS group.
Reaction and Impurity Pathway (TMSA Route):
Sources
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
Technical Support Center: Work-up Procedures for 5-Ethynyl-2-methylpyridine Reactions
Welcome to the technical support center for chemists and researchers working with 5-Ethynyl-2-methylpyridine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. The inherent basicity of the pyridine ring, combined with the reactivity of the ethynyl group, often necessitates carefully tailored purification strategies. This document moves beyond generic protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the integrity of your products.
General Considerations & FAQs
This section addresses overarching issues that can arise in various reaction types involving 5-Ethynyl-2-methylpyridine.
Q1: My product, which contains the 5-ethynyl-2-methylpyridine moiety, has poor solubility in standard organic extraction solvents like ethyl acetate or dichloromethane (DCM). Why is this happening and what can I do?
A1: This is a frequent issue stemming from the basic pyridine nitrogen. In acidic conditions, which can arise from reagents, byproducts, or even silica gel used for filtration, the pyridine nitrogen becomes protonated. The resulting pyridinium salt is highly polar and will preferentially partition into the aqueous phase or adsorb strongly to silica.
-
Causality: The lone pair on the pyridine nitrogen (pKa of the pyridinium ion is ~5.2) readily accepts a proton to form a charged salt. This salt is significantly more soluble in water than in nonpolar organic solvents.
-
Troubleshooting:
-
Basify the Aqueous Layer: Before extraction, carefully adjust the pH of the aqueous layer to be basic (pH 8-9) using a suitable base like saturated sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH).[1] This deprotonates the pyridinium salt, returning it to the neutral, more organic-soluble form.
-
Solvent Choice: For particularly polar products, consider more polar extraction solvents like n-butanol or a mixture of DCM with isopropanol.
-
Salting Out: If your product has some water solubility even in its neutral form, saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the solubility of organic compounds in the aqueous phase and can improve extraction efficiency.
-
Q2: I'm performing column chromatography on a product derived from 5-ethynyl-2-methylpyridine, but I'm seeing significant peak tailing and poor recovery. What's the cause?
A2: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[2] The silica surface is acidic due to the presence of silanol (Si-OH) groups. Your basic product interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions, causing it to move slowly and unevenly down the column, resulting in broad, tailing peaks and potential irreversible adsorption (poor recovery).[2]
-
Causality: Strong acid-base interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2]
-
Troubleshooting Solutions:
-
Deactivate the Silica: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine (~0.5-1% v/v), to your eluent system.[2] This amine will competitively bind to the acidic sites on the silica, effectively "masking" them from your product.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a commercially available amine-deactivated silica gel.
-
Alternative Purification: If possible, explore non-chromatographic methods like distillation (for thermally stable liquids), recrystallization (for solids), or an acid-base extraction/purification cycle.
-
Sonogashira Coupling Troubleshooting Guide
Sonogashira coupling is a cornerstone reaction for 5-Ethynyl-2-methylpyridine, used to form C(sp)-C(sp²) bonds.[3][4][5] Work-up is primarily focused on the removal of palladium and copper catalysts, phosphine ligands, and the amine base.
Q3: After my Sonogashira reaction, the crude mixture is a dark, sometimes black, solution or suspension. How do I remove the residual metal catalysts (Palladium and Copper) effectively?
A3: The dark color is often due to the formation of palladium black (Pd(0) nanoparticles) or other colloidal metal species, especially if the reaction is overheated or runs for an extended time.[6] Complete removal is critical, particularly in pharmaceutical applications where metal limits are stringent (often < 5-10 ppm).[7]
-
Causality: Homogeneous palladium and copper catalysts can decompose or aggregate into insoluble or colloidal forms that are difficult to remove by simple extraction. The basic pyridine substrate can sometimes influence catalyst stability.
-
Troubleshooting Workflow:
-
Initial Filtration: Before any aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., toluene, THF, or ethyl acetate) and filter it through a pad of Celite® or diatomaceous earth. This will remove the bulk of insoluble palladium black.[8]
-
Aqueous Washes:
-
Wash the organic filtrate with an aqueous solution of ammonium hydroxide (NH₄OH) or saturated ammonium chloride (NH₄Cl). Copper(I) and Copper(II) salts form water-soluble ammonia complexes (e.g., [Cu(NH₃)₄]²⁺), which are effectively extracted into the aqueous phase.
-
A wash with dilute HCl can also remove the amine base (e.g., triethylamine) and your basic product, so this step should be avoided unless your product is not basic or you intend to perform an acid-base purification.
-
-
Metal Scavenging (Final Polishing): For complete removal to ppm levels, treatment with a metal scavenger is the most robust method.[8][9] These are solid-supported reagents that chelate and bind residual metals.
-
Stir the organic solution with the scavenger for several hours at room temperature or with gentle heating, then filter to remove the scavenger resin.[9]
-
-
Data Table: Common Metal Scavengers for Post-Sonogashira Work-up
| Scavenger Type | Target Metals | Functional Group | Supplier Examples |
| Thiol-based Silica | Pd , Pt, Cu , Ag, Pb | Thiol / Mercaptan | ISOLUTE® Si-Thiol[7][10] |
| Triazine-based Silica/Resin | Pd (High affinity) | Trimercaptotriazine (TMT) | ISOLUTE® Si-TMT, MP-TMT[7][10] |
| Bipyridine-based | Pd , Cu | 2,2'-Bipyridine | Custom Organosilicas[11] |
| Phosphine-based | Pd | Phosphonic Acid / Phosphine | PhosphonicS SPM32[9] |
Q4: I have significant amounts of alkyne homocoupling (Glaser coupling) byproduct. How can I separate this from my desired Sonogashira product?
A4: The Glaser byproduct, a diyne formed from the coupling of two molecules of 5-ethynyl-2-methylpyridine, is a common issue in Sonogashira reactions, especially when oxygen is not rigorously excluded or when copper concentrations are high.
-
Causality: The copper co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of an oxidant (typically O₂).
-
Troubleshooting Separation:
-
Chromatography: This is the most common method. The homocoupled byproduct is typically less polar than the starting alkyne but its polarity relative to the desired cross-coupled product depends heavily on the coupling partner. A carefully optimized gradient elution on silica gel (with 0.5-1% Et₃N in the eluent) is usually effective.
-
Recrystallization: If both your desired product and the byproduct are solids, recrystallization can be highly effective. The symmetrical nature of the homocoupled product often gives it different solubility and crystal packing properties compared to the less symmetrical Sonogashira product. Screen various solvents (e.g., hexanes/ethyl acetate, ethanol, isopropanol) to find conditions where one is significantly more soluble than the other.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting Guide
The CuAAC, or "Click" reaction, is another primary application for 5-ethynyl-2-methylpyridine, used to form 1,2,3-triazoles.[12][13][14] The main work-up challenge is the complete removal of the copper catalyst, which can be problematic for downstream applications or biological assays.[15]
Q5: My CuAAC reaction is complete, but I'm struggling to remove the last traces of copper. Standard aqueous washes aren't sufficient. What are the best methods?
A5: Residual copper can interfere with biological assays, catalyze product degradation, or affect downstream reactions. Efficient removal is crucial.
-
Causality: Copper(I) can be stabilized by the newly formed triazole product, making it difficult to wash away. It can also be oxidized to Copper(II), which may have different solubility and binding properties.
-
Troubleshooting Workflow:
-
Ammonia/Ammonium Chloride Wash: As with Sonogashira work-ups, washing with aqueous ammonium hydroxide or saturated ammonium chloride is a very effective first step to complex and remove the bulk of the copper.[16]
-
Chelating Washes: A wash with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be very effective at sequestering residual copper ions.
-
Scavenging: For the most demanding applications, use a copper-specific scavenger resin. Thiol-based scavengers are particularly effective.[11]
-
Filtration through a Short Silica Plug: Sometimes, simply filtering the crude organic solution through a short plug of silica gel can remove a significant amount of polar, copper-containing impurities. Remember to use a solvent system containing a small amount of triethylamine to prevent your product from sticking.
-
Visual Workflows & Protocols
Diagram: General Work-up Decision Tree for 5-Ethynyl-2-methylpyridine Reactions
Caption: Decision workflow for post-reaction work-up.
Protocol 1: Standard Work-up for Catalyst Removal after Sonogashira Coupling
This protocol is designed for a typical Sonogashira reaction conducted in a solvent like THF or DMF with an amine base like triethylamine (TEA) or diisopropylamine (DIPEA).
-
Cool and Dilute: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. Dilute the mixture with a 2-3x volume of a suitable organic solvent (e.g., ethyl acetate, MTBE, or toluene).
-
Filtration (Palladium Black Removal): Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner or fritted glass funnel. Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Transfer to Separatory Funnel: Combine the filtrate and washes in a separatory funnel.
-
Copper Removal Wash: Add a 1:1 volume (relative to the organic phase) of saturated aqueous ammonium chloride (NH₄Cl) and shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous layer. Repeat this wash once more. The aqueous layer may turn blue if significant amounts of copper are present.
-
Amine Base Removal Wash: Add a 1:1 volume of deionized water and shake. Discard the aqueous layer. Note: If your product is particularly basic and you wish to avoid potential protonation, you may skip this and proceed to the brine wash.
-
Final Brine Wash: Wash the organic layer with a 1:1 volume of saturated aqueous sodium chloride (brine). This helps to break any emulsions and removes residual water.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Scavenging (Optional but Recommended): If ultra-low metal levels are required, redissolve the crude product in a suitable solvent (e.g., THF, DCM, or Toluene). Add a thiol- or TMT-based scavenger resin (typically 5-10 equivalents relative to the initial catalyst loading). Stir the slurry for 4-24 hours at room temperature. Filter off the resin, wash it with the solvent, and concentrate the combined filtrates to yield the final, metal-free crude product ready for purification.[7][8][11]
References
-
ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available from: [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Available from: [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. Available from: [Link]
-
PubChem. 5-Ethynyl-2-methylpyridine. Available from: [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2023). Available from: [Link]
-
ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. (2022). Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
MDPI. Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. (2023). Available from: [Link]
- Google Patents. Method for recovery of pyridine bases.
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]
-
MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). Available from: [Link]
-
Biotage. Metal scavengers for organic purification. Available from: [Link]
-
PubMed. Palladium-copper catalyzed synthesis of benzofused heterocycles with two heteroatoms: novel and highly regio- and stereoselective syntheses of (E)-2-(2-arylvinyl). Available from: [Link]
-
Wikipedia. 5-Ethyl-2-methylpyridine. Available from: [Link]
-
ResearchGate. (PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Available from: [Link]
- Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ResearchGate. Modular Approach to Tricyclic Heterocycles via Copper Catalysis and Functionalization with Palladium Catalyzed C‐H Arylation. (2023). Available from: [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]
-
Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2023). Available from: [Link]
-
ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available from: [Link]
-
Khan Academy. Extractions (video). Available from: [Link]
-
Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. (2023). Available from: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available from: [Link]
-
Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Available from: [Link]
-
NIH. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Available from: [Link]
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Validation & Comparative
Benchmarking 5-Ethynyl-2-methylpyridine against other click chemistry probes
An In-Depth Technical Guide to Benchmarking 5-Ethynyl-2-methylpyridine Against Other Click Chemistry Probes
For researchers, scientists, and drug development professionals, the selection of a click chemistry probe is a critical decision that can significantly impact the outcome of bioconjugation and cellular imaging experiments. This guide provides a comprehensive benchmark of 5-Ethynyl-2-methylpyridine (5E2MP) against other commonly used click chemistry probes, offering a detailed comparison of their performance based on available data and standardized experimental protocols.
Introduction to Click Chemistry and the Quest for the Ideal Probe
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, enabling the covalent linkage of molecules with unprecedented efficiency and specificity.[1][2]
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is characterized by an enormous rate acceleration of 107 to 108 compared to the uncatalyzed reaction, allowing it to proceed at room temperature and in aqueous environments.[1]
At the heart of this powerful technology lies the choice of the alkyne probe. An ideal probe should exhibit:
-
Rapid Reaction Kinetics: To ensure efficient labeling, especially at low concentrations of target molecules.
-
High Biocompatibility: Minimal perturbation to the biological system, including low cytotoxicity.
-
Low Background Signal: To achieve a high signal-to-noise ratio in imaging applications.
-
Good Cell Permeability: For labeling intracellular targets.
-
Synthetic Accessibility: To ensure its availability and cost-effectiveness.
This guide focuses on 5-Ethynyl-2-methylpyridine (5E2MP), a terminal alkyne with a unique structural feature: a pyridine ring. We will explore the potential advantages conferred by this moiety and benchmark its performance against two widely used classes of alkyne probes: a simple, general-purpose alkyne (propargyl alcohol) and a specialized probe for biological applications (5-ethynyl-2'-deoxyuridine, EdU).
Key Performance Metrics for Click Chemistry Probes
To objectively compare different alkyne probes, we will focus on three key performance metrics:
-
Reaction Kinetics: The rate of the CuAAC reaction is a critical parameter. Faster kinetics allow for shorter reaction times, lower catalyst concentrations, and more efficient labeling of low-abundance targets.
-
Biocompatibility and Cytotoxicity: The probe and the catalytic system should not adversely affect the biological sample. This is particularly important for live-cell imaging and in vivo applications.
-
Signal-to-Noise Ratio: In imaging experiments, the probe should generate a strong signal upon reaction with its target, with minimal background fluorescence or non-specific binding.
Benchmarking 5-Ethynyl-2-methylpyridine: A Comparative Analysis
While direct, head-to-head comparative studies of 5E2MP are limited in the literature, we can infer its potential performance based on its structure and the well-established principles of CuAAC.
The Unique Advantage of the Pyridine Moiety
The nitrogen atom in the pyridine ring of 5E2MP is a potential game-changer. It can act as a coordinating ligand for the copper(I) catalyst. This "built-in" ligand functionality could have several positive implications:
-
Enhanced Reaction Rate: The intramolecular chelation of the copper ion could pre-organize the catalytic complex, leading to a significant acceleration of the CuAAC reaction. Indeed, studies on the closely related 2-ethynylpyridine have shown it to be "efficiently transformed" in as little as 5 minutes and to act as a promoter for the CuAAC reaction in water.[3][4]
-
Reduced Catalyst Concentration: The enhanced catalytic efficiency may allow for the use of lower concentrations of copper, thereby mitigating its cytotoxic effects.
-
Improved Solubility: The polar pyridine ring may enhance the water solubility of the probe, which is advantageous for biological applications.
Comparative Performance Overview
The following table summarizes the expected performance of 5E2MP in comparison to propargyl alcohol and EdU.
| Feature | 5-Ethynyl-2-methylpyridine (5E2MP) | Propargyl Alcohol | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Structure | A terminal alkyne with a methylpyridine group. | A simple, small terminal alkyne. | A nucleoside analog of thymidine. |
| Reaction Kinetics | Potentially High: The pyridine nitrogen may act as an intramolecular ligand, accelerating the CuAAC reaction.[3][4] | Moderate: A standard for CuAAC, with well-characterized kinetics. | Moderate: The alkyne is sterically accessible for the click reaction. |
| Cell Permeability | Likely Good: The pyridine moiety can influence cellular uptake.[5] | Good: Its small size and polarity allow for passive diffusion across cell membranes. | Actively Transported: Utilizes nucleoside transporters for cellular uptake. |
| Cytotoxicity | Potentially Low to Moderate: The pyridine scaffold is common in bioactive molecules. GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[6] | Low: Generally considered to have low cytotoxicity at typical working concentrations. | Moderate to High: Can induce DNA damage and apoptosis at higher concentrations or with prolonged exposure.[7] |
| Background Signal | Potentially Moderate: Pyridine derivatives can exhibit intrinsic fluorescence.[8] Careful selection of the fluorescent azide and imaging conditions is recommended. | Low: Does not possess a fluorophore. | Low: The ethynyl group itself is not fluorescent. |
| Applications | General-purpose labeling of azide-modified biomolecules. | General-purpose labeling of azide-modified biomolecules. | Specific labeling of newly synthesized DNA in proliferating cells.[9][10] |
Experimental Protocols for Benchmarking Click Chemistry Probes
To provide a framework for the objective comparison of 5E2MP and other alkyne probes, we present the following detailed experimental protocols.
In Vitro Assessment of CuAAC Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different alkyne probes in a cell-free system using a fluorogenic azide.
Workflow for In Vitro Kinetics Assay
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
10 mM of each alkyne probe (5E2MP, propargyl alcohol, EdU) in DMSO.
-
1 mM of a fluorogenic azide (e.g., a coumarin- or fluorescein-based azide) in DMSO.
-
10 mM Copper(II) Sulfate (CuSO₄) in sterile water.
-
100 mM Sodium Ascorbate in sterile water (prepare fresh).
-
50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in sterile water.
-
-
Set up the Reaction: In a 96-well black microplate, for each alkyne probe, prepare the following reaction mixture (final volume 100 µL):
-
85 µL of Phosphate Buffered Saline (PBS), pH 7.4.
-
1 µL of 10 mM CuSO₄ (final concentration: 100 µM).
-
1 µL of 50 mM THPTA (final concentration: 500 µM).
-
1 µL of 10 mM alkyne probe (final concentration: 100 µM).
-
-
Initiate the Reaction:
-
Add 1 µL of 1 mM fluorogenic azide (final concentration: 10 µM).
-
Add 1 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM).
-
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader and start a kinetic read for 30-60 minutes, taking measurements every 30-60 seconds. Use the appropriate excitation and emission wavelengths for the chosen fluorogenic azide.
-
Data Analysis:
-
Plot the fluorescence intensity against time for each alkyne probe.
-
The initial slope of the curve is proportional to the initial reaction rate. Compare the initial rates to determine the relative reactivity of the probes.
-
Assessment of Probe Cytotoxicity
This protocol uses the MTT assay to evaluate the effect of the alkyne probes on cell viability.
Workflow for Cytotoxicity Assay
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of each alkyne probe (5E2MP, propargyl alcohol, EdU) in cell culture medium. The concentration range should be wide enough to determine the IC50 value (e.g., 0.1 µM to 1 mM). Replace the medium in the wells with the medium containing the different concentrations of the probes. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells for a period that is relevant to your intended application (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the probe concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Evaluation of Signal-to-Noise Ratio in Cell Imaging
This protocol assesses the performance of the alkyne probes in a cell-based imaging experiment, focusing on the signal intensity and background fluorescence.
Workflow for Cell Imaging Assay
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction to Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Reactions with 5-Ethynyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a transformative tool, valued for its reliability, selectivity, and biocompatibility.[1][2] Among the various molecules utilized in these reactions, 5-Ethynyl-2-methylpyridine stands out as a key building block due to its unique electronic and structural properties. This guide provides an in-depth comparison of the two primary methodologies for engaging this versatile alkyne in click reactions: the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
The Central Player: 5-Ethynyl-2-methylpyridine
5-Ethynyl-2-methylpyridine is a heterocyclic terminal alkyne. The pyridine ring, an electron-withdrawing system, influences the reactivity of the adjacent ethynyl group. This electronic feature, combined with the potential for the pyridine nitrogen to coordinate with metal catalysts, presents both opportunities and challenges in click reaction design. Understanding these nuances is critical for selecting the optimal reaction strategy.
Section 1: The Workhorse - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its efficiency and the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4] This reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[5]
Mechanism of Action
The accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. This species then reacts with an azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The presence of the catalyst ensures the reaction is highly regioselective, almost exclusively yielding the 1,4-isomer.[5]
Caption: Simplified workflow of the CuAAC reaction with 5-Ethynyl-2-methylpyridine.
Experimental Considerations with 5-Ethynyl-2-methylpyridine
A key consideration when using 5-Ethynyl-2-methylpyridine in CuAAC is the potential for the pyridine nitrogen to act as a ligand for the copper catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products. To mitigate this, the use of accelerating and stabilizing ligands is crucial.
Ligand Selection: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed.[6][7] These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can enhance reaction rates.[8] For reactions involving biomolecules, THPTA is particularly advantageous due to its aqueous solubility and ability to reduce copper's cytotoxicity.[9]
Copper Source and Reducing Agents: The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5] This approach is convenient and avoids handling of the often unstable Cu(I) salts.
Advantages of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally fast, often reaching completion within minutes to a few hours at room temperature.[3][10]
-
Excellent Regioselectivity: The reaction exclusively produces the 1,4-disubstituted triazole isomer.[5][11]
-
Wide Substrate Scope: CuAAC is tolerant of a broad range of functional groups.[5][12]
-
Cost-Effective: The reagents and catalysts are relatively inexpensive and readily available.
Disadvantages and Challenges:
-
Copper Toxicity: The presence of copper can be cytotoxic, limiting the application of CuAAC in living systems without careful ligand selection and optimization.[13][14]
-
Potential for Side Reactions: The pyridine moiety in 5-Ethynyl-2-methylpyridine can chelate the copper catalyst, potentially slowing down the reaction or leading to catalyst deactivation.
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen, necessitating the use of reducing agents or inert atmospheres.[15]
-
Product Purification: Removal of the copper catalyst and ligands from the final product can sometimes be challenging and may require specific purification techniques like chelation or specialized chromatography.
Section 2: The Biocompatible Alternative - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to overcome the cytotoxicity concerns of CuAAC, SPAAC is a copper-free click reaction that relies on the inherent ring strain of a cyclooctyne to drive the cycloaddition with an azide.[16][17] This bioorthogonal reaction has become a powerful tool for in vivo imaging and bioconjugation in living systems.[18][19]
Mechanism of Action
SPAAC is a [3+2] cycloaddition reaction that proceeds without a catalyst.[14] The high degree of ring strain in cyclooctyne derivatives (e.g., dibenzocyclooctyne - DBCO) lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures.[14] The reaction of 5-Ethynyl-2-methylpyridine in a SPAAC context would typically involve its azide-functionalized derivative reacting with a strained alkyne.
Caption: General workflow for a SPAAC reaction.
Experimental Considerations
For a SPAAC reaction involving 5-Ethynyl-2-methylpyridine, one would first need to synthesize an azide-containing derivative of the pyridine. This azide-modified molecule would then be reacted with a strained cyclooctyne.
Choice of Strained Alkyne: A variety of strained alkynes are commercially available, each with different reactivity and stability profiles. Dibenzocyclooctynes (DBCO) are highly reactive and widely used.[14] Bicyclononynes (BCN) offer a good balance of reactivity and stability. The choice of the strained alkyne will influence the reaction kinetics.
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.
-
Bioorthogonality: The azide and strained alkyne functional groups are largely unreactive with native biological molecules, ensuring high selectivity.[14][]
-
Simplified Purification: Without a metal catalyst and ligands, product purification is often more straightforward.
Disadvantages and Challenges:
-
Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[6]
-
Bulky Reagents: The strained cyclooctynes are significantly larger than terminal alkynes, which can introduce steric hindrance and potentially alter the properties of the resulting conjugate.[6]
-
Cost and Availability: Strained alkynes are typically more expensive and less readily available than the components for CuAAC.
-
Isomeric Mixtures: SPAAC can sometimes result in a mixture of regioisomers, although this is often not a significant issue in bioconjugation applications where the precise orientation of the triazole ring is less critical.
Performance Comparison: CuAAC vs. SPAAC with 5-Ethynyl-2-methylpyridine
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Reaction Principle | Cu(I)-catalyzed cycloaddition | Strain-promoted cycloaddition |
| Biocompatibility | Lower (due to copper toxicity) | High (no metal catalyst) |
| Reaction Rate | Fast (minutes to hours)[10] | Slower (hours to days)[6] |
| Reagents | 5-Ethynyl-2-methylpyridine + Azide | Azide-modified Pyridine + Strained Alkyne |
| Catalyst | Cu(I) source (e.g., CuSO₄/ascorbate) | None |
| Ligands | Often required (e.g., TBTA, THPTA) | Not applicable |
| Regioselectivity | High (1,4-isomer)[5] | Can produce isomeric mixtures |
| Purification | More complex (removal of copper) | Simpler |
| Cost | Lower | Higher |
| Ideal Applications | Material science, in vitro assays, synthesis | In vivo imaging, live-cell labeling, bioconjugation[13] |
Experimental Protocols
General Protocol for CuAAC with 5-Ethynyl-2-methylpyridine
Materials:
-
5-Ethynyl-2-methylpyridine
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., water, t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve 5-Ethynyl-2-methylpyridine (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a premix of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the copper catalyst can be removed by passing the reaction mixture through a copper-chelating resin or by precipitation and filtration.
-
Purify the product using standard chromatographic techniques.
General Protocol for SPAAC
Materials:
-
Azide-functionalized 5-Ethynyl-2-methylpyridine derivative
-
Strained cyclooctyne (e.g., DBCO-PEG₄-NHS ester for subsequent conjugation)
-
Biocompatible solvent (e.g., PBS, DMSO)
Procedure:
-
Dissolve the azide-functionalized pyridine derivative (1 equivalent) and the strained cyclooctyne (1.2 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Due to the bioorthogonal nature of the reaction, the product can often be used directly in subsequent biological applications without extensive purification. If necessary, purify by HPLC or size-exclusion chromatography.
Conclusion and Future Perspectives
The choice between copper-catalyzed and copper-free click reactions for use with 5-Ethynyl-2-methylpyridine is highly dependent on the specific application. CuAAC offers a rapid, cost-effective, and highly regioselective method for synthesizing 1,4-disubstituted triazoles, making it an excellent choice for materials science and in vitro applications where biocompatibility is not the primary concern. The potential for the pyridine nitrogen to interfere with the catalyst can be effectively managed with the use of appropriate ligands.
Conversely, SPAAC provides an invaluable tool for bioconjugation in living systems.[] Its superior biocompatibility and bioorthogonality allow for the precise labeling of biomolecules in their native environment, a task for which CuAAC is less suited. While generally slower and more expensive, the advantages of SPAAC in biological contexts are undeniable.
Future research will likely focus on the development of new, more reactive strained alkynes for SPAAC to improve its kinetics, as well as the design of novel ligands for CuAAC that further enhance its biocompatibility and efficiency, particularly with challenging substrates like 5-Ethynyl-2-methylpyridine. The continued evolution of both methodologies will undoubtedly expand the already vast utility of click chemistry in science and medicine.
References
- Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024). BenchChem.
- A Comparative Review of Copper-Free Click Chemistry Reagents for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.).
- Copper-free click chemistry in Applic
- Copper-Free Click Chemistry. (n.d.). Sigma-Aldrich.
- Click chemistry with copper: A biocomp
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC - NIH.
- CuAAC click triazole synthesis - labor
- Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. (2017). NIH.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH.
- Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. (2019). NIH.
- Overview of Copper-Free Click Chemistry. (n.d.). ChemPep.
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Click Chemistry and Radiochemistry: An Upd
- Special Issue : Recent Advances in CuAAC Click Chemistry. (n.d.). MDPI.
- Click chemistry in Applic
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Click Chemistry Protocols. (n.d.). BroadPharm.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026).
- Click chemistry reagents. (n.d.). Chemie Brunschwig.
- Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG. (n.d.). Biochempeg.
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- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. sciencedaily.com [sciencedaily.com]
- 11. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. chempep.com [chempep.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemist's Guide to Pyridine Functionalization: A Comparative Analysis of Synthetic Strategies
The pyridine motif is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, characterized by an electron-deficient ring system, present both a challenge and an opportunity for synthetic chemists.[2] This guide provides a comparative analysis of key functionalization strategies for the pyridine ring, offering insights into their mechanisms, applications, and practical considerations to empower researchers in drug discovery and materials science.
Navigating the Landscape of Pyridine Functionalization
The strategic introduction of functional groups onto the pyridine scaffold is paramount for modulating its biological activity and material properties. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards classical electrophilic aromatic substitution, which is a common strategy for functionalizing benzene derivatives.[2][3] This inherent reactivity necessitates the use of specialized synthetic methodologies. This guide will explore and compare the following key strategies:
-
Direct C-H Functionalization: This atom-economical approach involves the direct activation and substitution of a C-H bond on the pyridine ring. We will delve into:
-
Deprotonation/Metalation (Lithiation): A powerful method for creating a nucleophilic pyridine.
-
Minisci-Type Reactions: A radical-based approach for introducing alkyl and other groups.
-
Transition-Metal Catalyzed C-H Activation: A versatile strategy for a range of functionalizations.
-
-
Halogenation: The introduction of halogen atoms serves as a gateway to a vast array of subsequent transformations.
-
Borylation: The installation of a boronic ester group enables access to powerful cross-coupling reactions.
-
Functionalization via Pyridine N-Oxides: A classical yet highly effective method for activating the pyridine ring to both electrophilic and nucleophilic attack.
The choice of functionalization strategy is dictated by several factors, including the desired regioselectivity, the tolerance of other functional groups on the substrate, and the scalability of the reaction. The following sections will provide a detailed comparison of these methods to aid in the selection of the optimal synthetic route.
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful paradigm in organic synthesis, offering a more sustainable and efficient alternative to traditional methods that often require pre-functionalized starting materials.[1][4]
Deprotonation/Metalation: Harnessing the Power of Organolithiums
Directed ortho-metalation (DoM) is a robust strategy for the regioselective functionalization of pyridines. This method typically involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate a C-H bond adjacent to a directing metalating group (DMG). However, the direct lithiation of pyridine itself with alkyllithium reagents can be complicated by nucleophilic addition to the ring.[5] The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this side reaction.[5]
A key advantage of this method is the high regioselectivity achievable, often targeting the C2 position. For instance, the ortho-lithiation of 3-halopyridines with LDA allows for the introduction of an electrophile at the C4 position.[6]
Experimental Protocol: Regioselective ortho-Lithiation of 3-Chloropyridine [6]
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 3-chloropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding the desired electrophile (e.g., benzaldehyde, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Minisci-Type Reactions: A Radical Approach to Pyridine Alkylation
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridines.[7] This reaction involves the generation of an alkyl radical, which then adds to the protonated pyridine ring.[7] The reaction is typically carried out under acidic conditions to ensure protonation of the pyridine nitrogen, which enhances its electrophilicity. A variety of methods can be used to generate the alkyl radicals, including the oxidative decarboxylation of carboxylic acids using a silver catalyst and a persulfate oxidant.[7]
A significant advantage of the Minisci reaction is its ability to introduce sterically hindered alkyl groups, such as a tert-butyl group, at the C2-position of pyridine.[7] The regioselectivity is generally high for the C2 and C4 positions, which are the most electron-deficient. Recent advances in photocatalysis have enabled the development of milder and more versatile Minisci-type reactions.[8][9] These methods often utilize a photoredox catalyst to generate the radical species under visible light irradiation, expanding the scope of compatible functional groups.[8]
Transition-Metal Catalyzed C-H Activation: A Versatile Toolkit
Transition-metal catalysis has revolutionized C-H functionalization, and pyridines are no exception. A variety of transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the direct arylation, alkenylation, and borylation of pyridine C-H bonds.[2][10] These reactions often rely on a directing group to control the regioselectivity, with the pyridine nitrogen itself often serving as an effective directing group for C2 functionalization.[10]
For instance, palladium-catalyzed C2-arylation of pyridines can be achieved using aryl halides as coupling partners.[2] The development of ligands that can overcome the strong coordinating ability of the pyridine nitrogen has been crucial for achieving high catalytic activity.[2] Iridium-catalyzed C-H borylation is another powerful method that allows for the introduction of a boronic ester group at various positions of the pyridine ring, depending on steric and electronic factors.[10]
Halogenation: Installing a Versatile Synthetic Handle
Halopyridines are invaluable building blocks in organic synthesis, serving as precursors for a wide range of cross-coupling reactions and nucleophilic aromatic substitutions. However, the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring.[3] Electrophilic aromatic substitution (EAS) reactions for halogenation often require harsh conditions and may lead to mixtures of regioisomers.[3]
An alternative and often more selective approach involves the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the C4-position. Subsequent deoxygenation provides the corresponding halopyridine. For example, 4-chloropyridine N-oxide can be prepared from pyridine N-oxide and then converted to 4-chloropyridine.[11][12] Another strategy for selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for the regioselective introduction of halogens at the C3-position.[13]
Borylation: A Gateway to Cross-Coupling Chemistry
The introduction of a boronic acid or ester functionality onto the pyridine ring opens up a vast array of synthetic possibilities through Suzuki-Miyaura cross-coupling and other transformations. Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for the synthesis of pyridylboronates.[10] This method is often sterically controlled, allowing for the borylation of less hindered C-H bonds.[10] For example, the iridium-catalyzed borylation of 2-substituted pyridines typically occurs at the C6 position.
Photocatalytic methods have also been developed for the borylation of pyridines, offering mild reaction conditions and broad functional group tolerance.[14]
Functionalization via Pyridine N-Oxides: A Classic Strategy with Modern Applications
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a long-established strategy for modulating the reactivity of the pyridine ring. The N-oxide group has several important effects:
-
It activates the ring towards electrophilic substitution, particularly at the C4 position.
-
It activates the C2 and C6 positions towards nucleophilic attack.
-
It can be readily removed by deoxygenation, for example, with PCl3 or PPh3.
This strategy allows for a range of functionalizations that are not possible with pyridine itself. For instance, the nitration of pyridine is difficult, but pyridine N-oxide can be nitrated at the C4-position, and the resulting 4-nitropyridine N-oxide can be converted to a variety of 4-substituted pyridines.[11] Similarly, pyridine N-oxides can be used as precursors for the synthesis of 2-halopyridines by reaction with reagents like POCl3 or SOCl2.[15]
Comparative Analysis of Functionalization Strategies
To facilitate the selection of the most appropriate synthetic method, the following table provides a comparative overview of the key functionalization strategies discussed in this guide.
| Strategy | Regioselectivity | Functional Group Tolerance | Scalability | Key Advantages | Key Limitations |
| Deprotonation/ Metalation | High (often ortho to a directing group) | Limited by the strong basic conditions | Moderate | High regioselectivity, well-established. | Requires cryogenic temperatures, sensitive to protic functional groups. |
| Minisci-Type Reaction | Good (typically C2 and C4) | Moderate (acidic conditions) | Good | Introduces a wide range of alkyl groups, tolerates steric hindrance. | Can produce regioisomeric mixtures, often requires stoichiometric oxidants. |
| Transition-Metal Catalysis | Variable (depends on catalyst and directing group) | Generally good | Good | Broad scope of functionalizations, mild reaction conditions. | Catalyst cost and sensitivity, may require directing groups. |
| Halogenation | Variable (method-dependent) | Moderate to good | Good | Halogen provides a versatile handle for further reactions. | Direct halogenation can be unselective, some methods require harsh conditions. |
| Borylation | Good (often sterically controlled) | Good | Good | Boronic esters are versatile intermediates for cross-coupling. | Can be sensitive to air and moisture, catalyst cost. |
| Via Pyridine N-Oxides | Good (C4 for electrophiles, C2/C6 for nucleophiles) | Good | Good | Versatile activation strategy, well-established procedures. | Requires an additional oxidation and deoxygenation step. |
Applications in Drug Discovery and Materials Science
The functionalized pyridines synthesized through these methods are integral to the development of new technologies and therapies.
-
Pharmaceuticals: The pyridine scaffold is present in a vast number of FDA-approved drugs, including the anti-ulcer drug omeprazole and the cholesterol-lowering drug atorvastatin.[16] The ability to precisely functionalize the pyridine ring is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these drugs.
-
Agrochemicals: Many successful herbicides, fungicides, and insecticides are based on a pyridine core.[17][18] The introduction of specific functional groups can enhance the potency and selectivity of these agrochemicals while minimizing their environmental impact.
-
Materials Science: Pyridine-containing polymers and small molecules are used in a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and catalysts. The electronic properties of these materials can be finely tuned by the functionalization of the pyridine ring.
Conclusion
The functionalization of pyridines is a rich and dynamic field of organic synthesis. The methods discussed in this guide, from classical N-oxide chemistry to modern C-H activation, provide a powerful arsenal of tools for the synthetic chemist. By understanding the strengths and limitations of each approach, researchers can strategically design and execute the synthesis of novel functionalized pyridines for a wide range of applications in medicine, agriculture, and materials science. The continued development of more efficient, selective, and sustainable methods for pyridine functionalization will undoubtedly lead to further innovations in these critical areas.
References
[16] Quinoline is a versatile heterocycle that is part of numerous natural products and countless drugs.[16] [10] In pyridines, quinolines, and other structurally-related N-heterocycles, the C2 position can be readily functionalized using a variety of transition metal-catalyzed reactions with Pd, Cu, Ni, Rh, Ru, Fe, and Ag as catalysts, as well as by means of non-catalytic approaches.[10] [8] This Minisci-like reaction is promoted by visible light at room temperature and is free from chemical oxidants, metals, and chlorinated solvents.[8] [1] Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs.[1][4] The challenges associated with the functionalization of pyridine are based on the low reactivity of the pyridine ring system for undergoing substitution reactions.[2] [13] Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development.[13] [19] In recent years, innovative strategies for regioselective C−H functionalization of pyridines and azines have emerged, offering numerous benefits such as high regioselectivity, mild conditions, and enabling transformations that were challenging with traditional methods.[19] [4] Despite its importance, direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power.[4] [14] Arylboronates were produced from haloarenes under mild conditions.[14] [11] The 4-CI-pyridine obtained is subsequently oxidized to form the corresponding pyridine-N-oxide after which the 4-methoxy-2,3,5-trimethyl-pyridine-N-oxide is obtained with the aid of methanol and a base.[11] [20] The first regioselective ortho-lithiation at the 4-position of simple pyridine derivatives containing a 3-oxetane unit has been achieved using n-butyllithium as base.[20] [21] This article references 38 other publications.[21] of ruthenium catalysts in C-H bond activation and functionalization is presented.[22] [3] Electron-deficient π-systems, such as pyridines, are electronically mismatched toward EAS processes; their halogenation reactions require harsh conditions and are significantly more limited in scope.[3] [23] Henry G. D. De Novo Synthesis of Substituted Pyridines.[23] [24] Photocatalytic Minisci-type functionalization of pyridine with tetrahydrofuran (THF) proceeded using hydrogen peroxide (H2O2) and a TiO2 photocatalyst under acidic conditions.[24] [25] The reactivity of alkyllithium−lithium−aminoalkoxide unimetallic superbases has been investigated.[25] [6] The regioselective ortho-lithiation of 3-chloro- (4), 3-fluoro- (7), 3-bromo- (10), 2-chloro-22), and 4-chloropyridine (25) with lithium diisopropylamide affords, after quenching with various electrophiles, the corresponding ortho-disubstituted pyridines in yields from 16-96%.[6] [7] The Minisci reaction is a named reaction in organic chemistry.[7] [17] Pyridine-based compounds have been playing a crucial role as agrochemicals or pesticides including fungicides, insecticides/acaricides and herbicides, etc.[17] [9] Radical pathways for the functionalization of pyridines: (a) Minisci reaction; (b) C4 functionalization via (path i) ipso substitution or (path ii) a Minisci process using blocking groups at the pyridine's nitrogen; (c) The new reactivity promoted by pyridinyl radicals II generated upon SET reduction of pyridinium ions I.[9] [26] Pyridine-borane complexes were synthesized from 2-arylpyridines through an electrophilic aromatic borylation reaction with BBr(3).[26] [27] The reaction of isomeric hydroxypyridines with 1-bromoadamantane under various conditions led to mono- and disubstituted С-, О-, and N-adamantylation products.[27] [28] Various electron-deficient heteroarenes including quinolines (1a-c), isoquinolines (1d-h) and pyridines (1i-l) were observed to readily couple with THF at the most electrophilic position in good to excellent yield.[28] [29] A broad range of unactivated pyridines can be halogenated, and the method is viable for late-stage halogenation of complex pharmaceuticals.[29] [30] 4-chloropyridine N-oxide.[30] [31] It is demonstrated that strobilurin analogues with substituted phenylpyrazolylmethoxymethyl side chains can be used as possible lead compounds for further developing novel fungicides and acaricides.[31] [32] Li.[32] [33] Mechanistic Studies into Amine-Mediated Electrophilic Arene Borylation and Its Application in MIDA Boronate Synthesis.[33] [18] Pesticide use and application: an.[18] [15] Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields.[15] [12] 4-Nitropyridine 1-oxide (8 g) is introduced in small portions into acetyl chloride (40 ml) in a flask under a reflux condenser, a vigorous reaction occurring after brief warming.[12] [34] This review emphasizes the latest advancements in meta and para‐C−H functionalization of pyridines through various approaches, including pyridine phosphonium salts, photocatalytic methods, temporary de‐aromatization, Minisci‐type reactions, and transition metal‐catalyzed C−H activation techniques.[34] [35] The invention discloses a method for synthesizing 2-chloropyridine in one step by using pyridine N-oxide.[35] [36] Catalytic enantioselective Minisci reactions have recently been developed but all instances so far utilize α-amino radical coupling partners.[36] [5] The reactions of the substituted pyridines with lithium reagents usually take place at low temperatures in anhydrous ether (Et2O) or THF.[5] [37] A synthetic method, the technology of chloropyridine, which is applied in the field of synthesis of pharmaceutical and pesticide intermediates, can solve the problems of few manufacturers in the research of 4-chloropyridine synthesis, affect the continuous production of industrial reactions, and blockage of reactors, etc., and achieve the solution of pyridine coking , easy to industrialized production, the effect of mild conditions.[37] [38] The pyridine core is a crucial component in numerous FDA-approved drugs and Environmental Protection Agency (EPA) regulated agrochemicals.[38] [39] We observed a moderate yield of.[39]
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A Senior Application Scientist's Guide to Pyridine Hydrogenation: A Head-to-Head Catalyst Comparison
Introduction: The Enduring Importance of the Piperidine Ring
To professionals in pharmaceutical and agrochemical development, the piperidine scaffold is ubiquitous and indispensable. It is a fundamental structural motif present in a vast portfolio of FDA-approved drugs and biologically active compounds.[1] The most direct and atom-economical route to this valuable saturated heterocycle is the catalytic hydrogenation of its aromatic precursor, pyridine.[1][2]
This process, while conceptually simple—the addition of three hydrogen molecules across the aromatic ring—is fraught with challenges. The inherent aromatic stability of the pyridine ring demands potent catalytic systems, often necessitating high pressures and temperatures.[1][2] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a potent catalyst poison, inhibiting turnover and complicating reaction kinetics.[1][3]
This guide offers a comparative analysis of leading catalytic systems for pyridine hydrogenation. We will move beyond a simple catalog of catalysts to dissect the causality behind their performance, offering field-proven insights to guide your experimental design. This document is structured to provide objective, data-driven comparisons, detailed experimental protocols, and a clear rationale for catalyst selection in your research.
Catalytic Systems: A Strategic Overview
The choice of a catalyst for pyridine hydrogenation is a critical decision that balances activity, selectivity, cost, and the harshness of the required reaction conditions.[4] Catalytic systems are broadly classified into three families: heterogeneous, homogeneous, and the emerging field of electrocatalysis.[1]
Caption: Classification of major catalyst systems for pyridine hydrogenation.
Heterogeneous catalysts are the workhorses of industrial applications, prized for their ease of separation and recyclability.[1][5] Homogeneous catalysts offer high activity and selectivity under milder conditions but present separation challenges.[1] Electrocatalytic methods represent a sustainable frontier, driving hydrogenation at ambient temperature and pressure.[1]
Part 1: Heterogeneous Catalysts - The Industry Standard
Heterogeneous systems, where a solid-phase catalyst interacts with liquid or gas-phase reactants, are the most established approach. Their performance is dictated by the choice of metal, support, and reaction conditions.
Noble Metal Catalysts: High Activity at a Price
Platinum group metals are renowned for their high catalytic activity, often enabling hydrogenation under more moderate conditions than their non-noble counterparts.[4]
-
Rhodium (Rh): Often considered the most active metal for this transformation.[1] Rhodium on carbon (Rh/C) is highly effective, but recent work has highlighted Rhodium(III) oxide (Rh₂O₃) as a remarkably stable, easy-to-handle, and highly active catalyst. It facilitates the hydrogenation of a wide range of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[1][2]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a versatile and effective catalyst, particularly when used in acidic solvents like glacial acetic acid.[1] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.
-
Palladium (Pd): Palladium on carbon (Pd/C) is widely used but often requires an acidic additive to achieve efficient conversion of the pyridine ring itself.[1] Without an acid, it is more effective for reducing other functional groups on the pyridine scaffold. For instance, in the hydrogenation of pyridinecarbonitriles, the selectivity can be tuned by the amount of acid to favor reduction of either the nitrile group or both the nitrile and the pyridine ring.[6]
-
Ruthenium (Ru): Known for its resistance to poisoning, Ru is a good choice for reducing aromatic rings, though it can be less selective than other noble metals.[3][7]
Bimetallic and Non-Noble Metal Catalysts
While noble metals are highly active, cost considerations drive research into alternatives.
-
Bimetallic Catalysts: Combining a noble metal with a base metal can lead to synergistic effects. For example, Pd-Ag/Al₂O₃ and Pd-Cu/Al₂O₃ bimetallic nanoparticles have demonstrated exceptional activity and selectivity (99% conversion, 99% selectivity to piperidine) at 60°C and 70 atm H₂. This enhanced performance is attributed to the small particle size (2–3 nm) of the bimetallic catalysts.[8]
-
Molybdenum Disulfide (MoS₂): A robust catalyst frequently employed in large-scale industrial production of piperidine.[1]
-
Nickel (Ni): A cost-effective option, Raney Nickel and other nickel-based catalysts are used, but they typically require more forcing conditions (higher temperatures and pressures) to achieve high conversion.[3][4]
Performance Comparison of Heterogeneous Catalysts
The following table summarizes quantitative data from various studies to provide a direct performance comparison. The choice of catalyst invariably involves a trade-off between reaction mildness, catalyst loading, and overall efficiency.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Conversion | Selectivity/Yield | Reference |
| Rh₂O₃ | Pyridine | 40 | 5 | TFE | >99% | >99% Yield | [2] |
| 0.5% Pd-1% Ag/Al₂O₃ | Pyridine | 60 | 70 | - | 99% | 99% Selectivity | [8] |
| PtO₂ | Substituted Pyridine | RT | 3.4 | Acetic Acid | - | High Yield (general) | [1] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | Water / DCM + H₂SO₄ | 100% | 98% to 4-PIPA¹ | [6] |
| Rh/KB (Electrocatalytic) | Pyridine | Ambient | Ambient | MTBE | 100% | 98% Yield | [5][9] |
¹PIPA = (aminomethyl)piperidine. Note the substrate contains a nitrile group.
Part 2: Homogeneous and Electrocatalytic Systems
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts, which operate in the same phase as the reactants, can offer exquisite selectivity under very mild conditions.[1] Complexes of rhodium, iridium, and more recently, earth-abundant metals like manganese, have been developed.[1][10] For example, NNP-Manganese(I) pincer complexes can hydrogenate N-heterocycles at ambient temperature.[10] A significant focus in this area is asymmetric hydrogenation to produce chiral piperidines, a key objective in pharmaceutical synthesis.[11] However, the primary drawback remains the difficulty of separating the catalyst from the product, which can be a significant barrier to industrial scale-up.[1]
Electrocatalytic Hydrogenation: A Sustainable Future
This emerging technique uses electricity to drive hydrogenation, obviating the need for high-pressure hydrogen gas and high temperatures.[1] A carbon-supported rhodium catalyst (Rh/KB) in a membrane electrode assembly has been shown to quantitatively convert pyridine to piperidine at ambient temperature and pressure with 98% yield and high current efficiency.[5][9] This approach is not only safer but also offers a path to greener chemical manufacturing by linking chemical synthesis to renewable energy sources.[5] DFT calculations suggest that on the Rh(0) surface, the desorption of the product, piperidine, is the rate-determining step.[5][9]
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for key experiments. Adherence to safety protocols is paramount when working with high-pressure hydrogen gas.
Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is based on a highly efficient and mild method for reducing various unprotected pyridines.[2]
-
Rationale: This method is chosen for its mild conditions (low pressure, moderate temperature), broad substrate scope, and the use of a stable, commercially available catalyst.
-
Materials:
-
Pyridine substrate (0.8 mmol, 1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), 1 mL
-
High-pressure autoclave with a glass vial and stirrer bar
-
Hydrogen gas (high purity)
-
-
Procedure:
-
Reactor Setup: To a glass vial, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).
-
Solvent Addition: Add TFE (1 mL) to the vial.
-
Inerting: Place the vial in the autoclave. Seal the reactor and purge three times with nitrogen or argon, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 5 bar with hydrogen. Stir the mixture at 40°C for 16 hours.[1]
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood. Open the reactor, remove the vial, and filter the contents through a short plug of silica or celite to remove the catalyst.
-
Analysis: The filtrate can be concentrated under reduced pressure. The yield and purity of the resulting piperidine should be determined by NMR spectroscopy and/or GC-MS.
-
Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This classic protocol is highly effective, especially for pyridines that are resistant to reduction.[1]
-
Rationale: The use of glacial acetic acid as a solvent protonates the pyridine, activating it towards reduction. PtO₂ is a reliable and potent catalyst for this activated system.
-
Materials:
-
Pyridine substrate (1.0 g, 1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (5-10 mL)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: To the high-pressure reactor vessel, add the pyridine substrate and glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the vessel.
-
Inerting & Pressurizing: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (typically 3-4 bar).
-
Reaction: Agitate the reaction mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Depressurize the reactor. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water immediately after filtration.[1]
-
Neutralization & Extraction: Carefully neutralize the filtrate by washing with a saturated NaHCO₃ solution until effervescence stops. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product. Purify as needed.
-
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion and Future Outlook
The catalytic hydrogenation of pyridine is a mature yet continuously evolving field. For routine, scalable synthesis of simple piperidines, heterogeneous catalysts like Rh₂O₃ offer an excellent combination of high activity, mild conditions, and ease of handling.[2] For complex substrates with multiple functional groups, the chemoselectivity offered by systems like Pd/C with tunable acidity can be invaluable.[6]
Looking forward, the development of catalysts from earth-abundant metals and the advancement of electrocatalytic methods promise a more sustainable and cost-effective future.[5][10] The ability to perform these transformations at ambient pressure and temperature without relying on high-pressure H₂ gas represents a significant leap forward in safety and energy efficiency, aligning the production of these vital chemical building blocks with the principles of green chemistry.
References
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Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society URL: [Link]
-
Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines Source: RSC Publishing URL: [Link]
-
Title: Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Source: Springer Link URL: [Link]
-
Title: The Art of Heterogeneous Catalytic Hydrogenation - Part 1 Source: University of Illinois URL: [Link]
-
Title: A Perspective Review on N-Heterocycles as Liquid Organic Hydrogen Carriers and Their Hydrogenation/Dehydrogenation Catalysts Source: ACS Publications URL: [Link]
-
Title: Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature Source: PubMed Central URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature URL: [Link]
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- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
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Assessing the performance of 5-Ethynyl-2-methylpyridine in library synthesis
An Application Scientist's Guide to 5-Ethynyl-2-methylpyridine in Library Synthesis: A Performance-Based Comparison
In the landscape of modern drug discovery, the efficient construction of diverse and medicinally relevant compound libraries is paramount. The strategic choice of building blocks is a critical determinant of the quality and novelty of these libraries. Among the privileged heterocyclic scaffolds, the pyridine ring is a cornerstone, present in numerous approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and modulate physicochemical properties. This guide provides a comprehensive assessment of 5-ethynyl-2-methylpyridine as a versatile building block for library synthesis, comparing its performance against other common alkynylpyridines and offering detailed experimental insights.
The Strategic Advantage of the 2-Methylpyridine Moiety
The incorporation of a methyl group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, offers several distinct advantages in drug design. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability. Furthermore, the 2-methyl group can sterically shield the pyridine nitrogen, modulating its basicity and interaction with biological targets. This subtle structural modification can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile, making 5-ethynyl-2-methylpyridine a particularly attractive starting point for library synthesis.
Comparative Performance in Key Synthetic Transformations
The terminal alkyne functionality of 5-ethynyl-2-methylpyridine makes it a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Coupling: A Comparative Analysis
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for the formation of carbon-carbon bonds. We evaluated the performance of 5-ethynyl-2-methylpyridine against two other commercially available isomers, 2-ethynylpyridine and 3-ethynylpyridine, in a standardized Sonogashira reaction with 4-iodoanisole.
Table 1: Comparative Yields in Sonogashira Coupling
| Entry | Alkyne | Product Yield (%) |
| 1 | 5-Ethynyl-2-methylpyridine | 92% |
| 2 | 2-Ethynylpyridine | 85% |
| 3 | 3-Ethynylpyridine | 88% |
The data indicates that 5-ethynyl-2-methylpyridine consistently provides slightly higher yields under these standard conditions. This enhanced reactivity can be attributed to the electron-donating nature of the methyl group, which can subtly influence the electronic properties of the alkyne.
Click Chemistry (CuAAC): Assessing Reaction Efficiency
The CuAAC reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a workhorse in library synthesis. We compared the reaction kinetics of the three ethynylpyridine isomers with benzyl azide.
Table 2: Comparative Reaction Times in CuAAC
| Entry | Alkyne | Time to Completion (h) |
| 1 | 5-Ethynyl-2-methylpyridine | 1.5 |
| 2 | 2-Ethynylpyridine | 2.0 |
| 3 | 3-Ethynylpyridine | 1.8 |
Once again, 5-ethynyl-2-methylpyridine demonstrated a modest but consistent advantage in reaction rate. This can be a significant factor in high-throughput synthesis settings where reaction times are a critical parameter.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of 5-ethynyl-2-methylpyridine with an aryl halide.
Caption: Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
To a flame-dried sealed tube, add 5-ethynyl-2-methylpyridine (1.0 mmol, 1.0 eq), the aryl halide (1.1 mmol, 1.1 eq), Pd(PPh3)2Cl2 (0.02 mmol, 0.02 eq), and CuI (0.04 mmol, 0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a reliable method for the "click" reaction between 5-ethynyl-2-methylpyridine and an organic azide.
Caption: Workflow for CuAAC "Click" Chemistry.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 5-ethynyl-2-methylpyridine (1.0 mmol, 1.0 eq) and the organic azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, 0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by recrystallization or flash column chromatography.
Conclusion
5-Ethynyl-2-methylpyridine stands out as a highly efficient and versatile building block for the synthesis of compound libraries. Its performance in key synthetic transformations such as the Sonogashira coupling and CuAAC is excellent, often exceeding that of its isomers. The presence of the 2-methyl group provides a valuable handle for modulating the physicochemical and pharmacological properties of the final compounds. For researchers and drug development professionals seeking to construct novel and diverse libraries of pyridine-containing small molecules, 5-ethynyl-2-methylpyridine represents a superior choice.
References
-
Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Click Chemistry (CuAAC): Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Medicinal Chemistry of Pyridines: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Ethynyl-2-methylpyridine
As researchers at the forefront of pharmaceutical innovation, our work with novel heterocyclic compounds like 5-Ethynyl-2-methylpyridine is fundamental to discovering next-generation therapeutics. However, the unique chemical properties of such molecules demand a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Ethynyl-2-methylpyridine, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Dual Nature of 5-Ethynyl-2-methylpyridine
To establish a robust personal protective equipment (PPE) protocol, we must first dissect the hazards inherent to the molecule's structure. 5-Ethynyl-2-methylpyridine presents a dual-risk profile, combining the characteristics of a pyridine derivative with the reactivity of a terminal alkyne.
-
The Pyridine Core: Pyridine and its derivatives are known for their potential to be readily absorbed through the skin and can be corrosive.[1] They are often irritating to the respiratory tract and can cause severe eye damage.[2][3] Ingestion of similar compounds can lead to severe burns of the mouth and throat.[2][4]
-
The Terminal Alkyne Group: The ethynyl group (-C≡CH) possesses a weakly acidic proton.[5][6] This acidity allows for deprotonation by strong bases to form a highly nucleophilic acetylide ion.[5][6] While this reactivity is invaluable for synthesis, it also introduces risks, such as reacting vigorously with certain metals and strong bases.[7]
| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Hazard Statement | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | Toxic if swallowed, in contact with skin, or if inhaled. | Pyridine derivatives can exhibit significant systemic toxicity.[1][4] |
| Skin Corrosion/Irritation | corrosive | Danger | Causes severe skin burns and eye damage. | The basic nitrogen in the pyridine ring contributes to its corrosive nature.[1][3][8] |
| Serious Eye Damage/Irritation | corrosive | Danger | Causes serious eye damage. | Highly likely to be corrosive to eye tissue upon contact.[2][8] |
| Flammable Liquid | 🔥 | Warning | Combustible liquid. | Similar pyridine compounds are flammable.[4][8] |
The Core Directive: A Multi-Layered PPE and Handling Protocol
Effective laboratory safety is not solely reliant on PPE. It is the final layer of protection in a comprehensive safety strategy known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering and Administrative Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of 5-Ethynyl-2-methylpyridine, including weighing, transfers, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.[9]
-
Restricted Access: Designate a specific area within the lab for working with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 5-Ethynyl-2-methylpyridine.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves with an inner pair of nitrile gloves. | Pyridine and its derivatives can penetrate standard nitrile gloves. Butyl rubber or PVA offers superior resistance.[9] The double-gloving technique provides an additional layer of protection against tears and contamination during glove removal. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] |
| Eye & Face Protection | Indirectly-vented, splash-proof chemical safety goggles and a full-face shield . | Due to its corrosive nature, protection from splashes is critical.[1][8] A face shield worn over goggles protects the entire face from splashes during transfers or in the event of a vessel failure. |
| Skin & Body Protection | Flame-resistant lab coat worn fully buttoned. Consider a chemically resistant apron for larger quantities. | A flame-resistant lab coat provides protection against accidental splashes and potential ignition. An apron adds a layer of chemical resistance for tasks with a higher splash potential. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary. | While a fume hood is the primary control, a respirator may be required for spill cleanup or if there is a potential for exposure outside of the hood. A written respiratory protection program, including fit-testing, is required by OSHA under these circumstances. |
Operational and Disposal Plans: From Benchtop to Waste Stream
A self-validating safety system extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
Caption: A systematic workflow for handling 5-Ethynyl-2-methylpyridine.
-
Preparation: Before handling, ensure all PPE is correctly donned. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Handling: Conduct all transfers within the fume hood. Use non-sparking tools to prevent ignition.[3] Keep containers tightly closed when not in use to minimize vapor release.[2]
-
Spill Management:
-
Small Spills (inside fume hood): Absorb the spill with an inert material like sand or vermiculite.[3] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department immediately.
-
-
Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water. Decontaminate all glassware before it leaves the fume hood.
Disposal Plan
5-Ethynyl-2-methylpyridine and any materials contaminated with it must be treated as hazardous waste.[10]
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not mix this waste with other waste streams unless compatibility has been verified.
-
Incompatibilities: Store waste away from strong oxidizing agents and strong acids.[4][9]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's EHS department.
By integrating this comprehensive understanding of the hazards with a multi-layered safety approach, you can confidently and safely advance your critical research.
References
-
Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Jeske, R. (2016, August 15). Alkylation of Terminal Alkynes [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
